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  • Product: 2-Chloro-4-(2-formylphenyl)benzoic acid
  • CAS: 1261970-85-7

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Chloro-4-(2-formylphenyl)benzoic acid: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing

Abstract This technical guide provides an in-depth analysis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a key chemical intermediate. The document outlines its physicochemical properties, details a robust and scalable syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a key chemical intermediate. The document outlines its physicochemical properties, details a robust and scalable synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and provides comprehensive characterization data. The primary application of this compound as a critical precursor in the synthesis of Febuxostat, a medication for hyperuricemia, is discussed, highlighting the subsequent cyclization step. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights and detailed methodologies to support their work.

Introduction

2-Chloro-4-(2-formylphenyl)benzoic acid (CAS No. 1261970-85-7) is a biphenyl carboxylic acid derivative.[1] Its molecular structure, featuring a carboxylic acid, a formyl (aldehyde) group, and a chlorine atom distributed across two phenyl rings, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for sequential, selective reactions, making it a valuable building block for more complex molecules.

Its most notable role is in the pharmaceutical industry as a pivotal precursor in the manufacturing of Febuxostat.[2] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[3][4] The synthesis of Febuxostat relies on the efficient construction of its core thiazole ring, a process that directly utilizes the aldehyde and carboxylic acid functionalities of the title compound. This guide will elucidate the synthesis of this intermediate and its subsequent conversion, providing a clear pathway for drug development professionals.

Physicochemical and Structural Properties

A summary of the key properties of 2-Chloro-4-(2-formylphenyl)benzoic acid is provided below. These properties are essential for handling, reaction setup, and purification.

PropertyValueSource
IUPAC Name 2-chloro-4-(2-formylphenyl)benzoic acidPubChem[1]
CAS Number 1261970-85-7PubChem[1]
Molecular Formula C₁₄H₉ClO₃PubChem[1]
Molecular Weight 260.67 g/mol PubChem[1]
Appearance Off-white to pale yellow solid (typical)N/A
Solubility Soluble in organic solvents like DMF, DMSO; insoluble in water.N/A

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biphenyl backbone of 2-Chloro-4-(2-formylphenyl)benzoic acid is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in pharmaceutical synthesis due to its high functional group tolerance, generally high yields, and commercially available starting materials.[5][6]

The chosen pathway involves the coupling of 4-bromo-2-chlorobenzoic acid with (2-formylphenyl)boronic acid .

Rationale for Experimental Design
  • Choice of Reactants: 4-bromo-2-chlorobenzoic acid provides the chloro- and carboxyl-substituted ring, while (2-formylphenyl)boronic acid introduces the formyl-substituted ring. The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling, ensuring selective reaction at the desired position.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for Suzuki couplings.[5] It is an air-stable complex that readily initiates the catalytic cycle.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is required. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dimethoxyethane/Water) is used.[5] The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol

Materials:

  • 4-bromo-2-chlorobenzoic acid (1.0 eq)

  • (2-formylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorobenzoic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Ethanol, followed by a sufficient amount of deionized water to dissolve the potassium carbonate.

  • Inerting: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 85-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate (2x) to remove non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 using 2M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate to remove residual impurities.

  • Drying: Dry the product under vacuum to yield 2-Chloro-4-(2-formylphenyl)benzoic acid as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Product Isolation reagents 1. Combine Reactants: - 4-bromo-2-chlorobenzoic acid - (2-formylphenyl)boronic acid - K₂CO₃ solvent 2. Add Solvents: Toluene, Ethanol, Water inert 3. Purge with N₂/Ar reagents->inert catalyst 4. Add Pd(PPh₃)₄ Catalyst inert->catalyst reflux 5. Heat to Reflux (4-6h) catalyst->reflux workup 6. Cool & Dilute with Water reflux->workup acidify 7. Acidify with HCl to pH 2-3 workup->acidify filter 8. Filter Precipitate acidify->filter dry 9. Dry Under Vacuum filter->dry product product dry->product Final Product: 2-Chloro-4-(2-formylphenyl)benzoic acid

Caption: Suzuki-Miyaura synthesis workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard analytical techniques are employed for this purpose.

TechniqueExpected Data & Interpretation
¹H NMR ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH). ~10.0 ppm (s, 1H): Aldehyde proton (-CHO). ~7.2-8.0 ppm (m, 7H): Aromatic protons from both phenyl rings. The specific splitting patterns (doublets, triplets, doublet of doublets) will confirm the substitution pattern.
¹³C NMR ~190 ppm: Aldehyde carbonyl carbon. ~168 ppm: Carboxylic acid carbonyl carbon. ~125-145 ppm: Aromatic carbons (12 signals expected, accounting for substitution).
IR (Infrared) Spectroscopy ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (sharp): C=O stretch of the carboxylic acid. ~1685 cm⁻¹ (sharp): C=O stretch of the aldehyde. ~1600, 1475 cm⁻¹: C=C stretches of the aromatic rings.
Mass Spectrometry (MS) [M-H]⁻: Expected at m/z ~259.0 (corresponding to C₁₄H₈ClO₃⁻), showing the characteristic isotopic pattern for one chlorine atom.

Application in Febuxostat Synthesis

The primary industrial application of 2-Chloro-4-(2-formylphenyl)benzoic acid is as an advanced intermediate for the synthesis of Febuxostat.[7] The subsequent step involves a condensation reaction with thioacetamide (CH₃CSNH₂) to form the thiazole ring, which is the core heterocycle of the drug.

Reaction Mechanism: Hantzsch Thiazole Synthesis Variant

This transformation is a variant of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of thioacetamide acts as a nucleophile and attacks the electrophilic carbon of the aldehyde group on 2-Chloro-4-(2-formylphenyl)benzoic acid.

  • Cyclization: An intramolecular reaction occurs where the nitrogen of the thioacetamide intermediate attacks the carbon atom bearing the chlorine.

  • Dehydrochlorination: Elimination of HCl leads to the formation of the aromatic thiazole ring.

  • Hydrolysis (if esterified): In many industrial syntheses, the benzoic acid is first converted to an ester (e.g., ethyl ester) to improve solubility and prevent side reactions. The final step would then be the hydrolysis of the ester to yield the carboxylic acid of Febuxostat.

Logical Relationship Diagram

This diagram illustrates the conversion of the intermediate to the Febuxostat core structure.

Febuxostat_Synthesis Intermediate 2-Chloro-4-(2-formylphenyl) benzoic acid Process Condensation & Cyclization Intermediate->Process Reagent Thioacetamide (CH₃CSNH₂) Reagent->Process Product Febuxostat (Thiazole Core Formed) Process->Product

Caption: Conversion to the Febuxostat core.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Class: Based on similar structures, this compound should be treated as an irritant. It may cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-(2-formylphenyl)benzoic acid is a high-value intermediate whose synthesis and application are of significant interest to the pharmaceutical industry. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its production. A thorough understanding of its synthesis, characterization, and subsequent chemical transformations is essential for professionals involved in the development and manufacturing of Febuxostat and other related active pharmaceutical ingredients. The protocols and data presented in this guide offer a comprehensive resource to support these endeavors.

References

  • Vertex AI Search. Synthesis, Characterization and Antimicrobial Activity of d8-10 Metal Complexes of some 2-Substituted-1H-Benzimidazoles - PMC - NIH.
  • Google Patents. CN101412700A - Crystal form and preparation of febuxostat.
  • ResearchGate. Novel Co-crystals and Eutectics of Febuxostat: Characterization, Mechanism of Formation, and Improved Dissolution.
  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
  • ResearchGate. Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF.
  • PubMed. Novel Co-crystals and Eutectics of Febuxostat: Characterization, Mechanism of Formation, and Improved Dissolution.
  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • MDPI. Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers.
  • ResearchGate. (PDF) 2-(4-Chlorobenzoyl)benzoic acid.
  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.
  • ChemicalBook. A new method for synthesizing 4-Formylbenzoic acid.
  • Google Patents. CN102924353A - Febuxostat intermediate preparation method.
  • NIH. 2-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794725 - PubChem.
  • Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †.
  • Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids.
  • ResearchGate. (PDF) 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid.
  • NIH. 2-Chloro-4-(2-formylphenyl)benzoic acid | C14H9ClO3 | CID 53225123 - PubChem.
  • NIH. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem.

Sources

Exploratory

"2-Chloro-4-(2-formylphenyl)benzoic acid" molecular weight

An In-depth Technical Guide to 2-Chloro-4-(2-formylphenyl)benzoic acid Abstract This technical guide provides a comprehensive examination of 2-Chloro-4-(2-formylphenyl)benzoic acid, a trifunctional chemical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-(2-formylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive examination of 2-Chloro-4-(2-formylphenyl)benzoic acid, a trifunctional chemical intermediate with significant potential in synthetic chemistry. The document delineates its core molecular attributes, including a detailed calculation of its molecular weight, and presents a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling. Mechanistic insights, retrosynthetic logic, and potential applications in pharmaceutical and materials science are discussed to provide a holistic understanding of this versatile building block. This guide is structured to serve as a practical resource for laboratory scientists and a foundational document for researchers exploring its utility in novel synthetic endeavors.

Fundamental Molecular Characteristics

A thorough understanding of a compound's basic properties is the bedrock of its successful application in research and development. These parameters are critical for stoichiometric calculations, analytical method development, and predicting chemical behavior.

Molecular Formula and Weight

The elemental composition of 2-Chloro-4-(2-formylphenyl)benzoic acid defines its molecular formula and, consequently, its molecular weight—a cornerstone for all quantitative laboratory work.

  • Molecular Formula: C₁₄H₉ClO₃[1]

The molecular weight is calculated by summing the atomic weights of the constituent atoms (using standard atomic weights: C ≈ 12.011, H ≈ 1.008, Cl ≈ 35.453, O ≈ 15.999).

  • Calculation:

    • (14 × 12.011) + (9 × 1.008) + (1 × 35.453) + (3 × 15.999) = 168.154 + 9.072 + 35.453 + 47.997 = 260.68 g/mol

This value aligns with computationally derived molecular weights from authoritative chemical databases.[1]

Physicochemical and Structural Data

The compound's structure, featuring three distinct functional groups on a biaryl scaffold, dictates its reactivity and utility.

PropertyDataSource(s)
IUPAC Name 2-Chloro-4-(2-formylphenyl)benzoic acid[1]
CAS Number 1261970-85-7[1]
Molecular Weight 260.67 g/mol [1]
Appearance White to off-white solid/powderGeneral chemical property
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Ethanol); limited solubility in water[2]

The strategic placement of the carboxylic acid, aldehyde (formyl), and chloro groups provides multiple reactive sites. This multifunctionality is the primary reason for its value as a chemical building block for constructing more complex molecules.[2]

Synthesis Strategy and Experimental Protocol

The construction of the aryl-aryl bond is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and widely adopted method for this transformation due to its high functional group tolerance and generally high yields.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The most logical disconnection is at the biaryl C-C bond, leading directly to the precursors for a Suzuki coupling.

G TM Target Molecule 2-Chloro-4-(2-formylphenyl)benzoic acid Disconnect C-C Disconnection (Suzuki-Miyaura Reaction) TM->Disconnect SM1 Aryl Halide Precursor 4-Bromo-2-chlorobenzoic acid Disconnect->SM1 SM2 Arylboronic Acid Precursor (2-Formylphenyl)boronic acid Disconnect->SM2 G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 Complex1 Ar¹-Pd(II)-X-Lₙ OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal 2 Complex2 Ar¹-Pd(II)-Ar²-Lₙ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Final Product) RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetal

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-4-(2-formylphenyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Chloro-4-(2-formylphenyl)benzoic acid, a biphenyl carboxylic acid derivative with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-(2-formylphenyl)benzoic acid, a biphenyl carboxylic acid derivative with significant potential in organic synthesis and medicinal chemistry. By synthesizing information on its chemical identity, physicochemical properties, synthesis, and potential biological activities, this document serves as a valuable resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physicochemical characteristics.

IUPAC Name: 2-chloro-4-(2-formylphenyl)benzoic acid[1]

This nomenclature clearly defines the molecular structure, which consists of a benzoic acid core substituted with a chlorine atom at the 2-position and a 2-formylphenyl group at the 4-position.

Chemical Identifiers:

A consistent and accurate identification of a chemical compound is crucial for database searches and regulatory purposes. The following table summarizes the key identifiers for 2-Chloro-4-(2-formylphenyl)benzoic acid.

IdentifierValueSource
CAS Number 1261970-85-7PubChem[1]
Molecular Formula C₁₄H₉ClO₃PubChem[1]
Molecular Weight 260.67 g/mol PubChem[1]
InChI InChI=1S/C14H9ClO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)PubChem[1]
SMILES C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)ClPubChem[1]

Physicochemical Properties (Computed):

PropertyValueSource
XLogP3 3.2PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 54.4 ŲPubChem[1]

The computed XLogP3 value suggests that the compound has moderate lipophilicity, a key parameter influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for creating carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is particularly well-suited for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis would logically involve the palladium-catalyzed coupling of two key building blocks: a halogenated benzoic acid derivative and a formyl-substituted phenylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst A 2-Chloro-4-bromobenzoic acid F 2-Chloro-4-(2-formylphenyl)benzoic acid A->F B (2-Formylphenyl)boronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Na₂CO₃) D->F Base E Solvent (e.g., Toluene/Water or Dioxane/Water) E->F Solvent

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biphenyl carboxylic acids. Optimization of reaction conditions, such as the choice of catalyst, base, solvent, and temperature, would be necessary to achieve high yields.

  • Reaction Setup: To a reaction vessel, add 2-chloro-4-bromobenzoic acid (1 equivalent), (2-formylphenyl)boronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to a temperature typically ranging from 80 to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets due to the coupling between the protons on the two phenyl rings. The aldehyde proton (CHO) would appear as a singlet in the downfield region (around δ 9.5-10.5 ppm). The carboxylic acid proton (COOH) would be a broad singlet, also in the downfield region (typically δ 10-13 ppm), and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. Key signals would include the carbonyl carbons of the carboxylic acid (around δ 165-175 ppm) and the aldehyde (around δ 190-200 ppm). The aromatic carbons would resonate in the region of δ 120-150 ppm. The carbon bearing the chlorine atom would also have a characteristic chemical shift.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A sharp C=O stretching band for the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretching of the aldehyde would be in a similar region, typically around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic rings would be seen above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is a characteristic feature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of CO, COOH, and Cl.

Potential Applications in Drug Development

Biphenyl carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry with a diverse range of biological activities.[2] The structural features of 2-Chloro-4-(2-formylphenyl)benzoic acid, including the biphenyl core, the carboxylic acid group, and the reactive formyl group, make it an attractive scaffold for the development of novel therapeutic agents.

Anticancer Potential:

Numerous studies have highlighted the anticancer activity of biphenyl carboxylic acid derivatives.[3] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. The specific substitution pattern of 2-Chloro-4-(2-formylphenyl)benzoic acid could lead to novel interactions with biological targets. The formyl group, in particular, offers a handle for further chemical modifications to generate a library of compounds for screening against various cancer cell lines.

Analgesic and Anti-inflammatory Properties:

The biphenyl carboxylic acid scaffold is also a known pharmacophore for analgesic and anti-inflammatory drugs.[4][5] For instance, diflunisal and flurbiprofen are non-steroidal anti-inflammatory drugs (NSAIDs) that feature this core structure. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 2-Chloro-4-(2-formylphenyl)benzoic acid or its derivatives could exhibit similar activities.

G cluster_potential Potential Biological Activities A 2-Chloro-4-(2-formylphenyl)benzoic acid B Anticancer Agent A->B Potential for Target Inhibition C Analgesic/Anti-inflammatory A->C Structural Similarity to known NSAIDs D Synthetic Building Block A->D Versatile Functional Groups

Figure 2: Potential applications of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Safety and Handling

General Precautions:

  • Irritation: Benzoic acid and its derivatives can be irritating to the eyes, skin, and respiratory system. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Inhalation: Avoid inhaling the dust of the solid compound. Work in a well-ventilated area or use a fume hood.

  • Ingestion: Avoid ingestion. In case of accidental ingestion, seek immediate medical attention.

Storage:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-(2-formylphenyl)benzoic acid is a multifaceted molecule with significant promise as a building block in organic synthesis and as a scaffold for the development of new therapeutic agents. Its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. While a comprehensive experimental characterization of its physicochemical and biological properties is yet to be fully elucidated in the public domain, the known activities of related biphenyl carboxylic acid derivatives strongly suggest its potential as a lead compound in anticancer and anti-inflammatory drug discovery programs. Further research into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

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  • ResearchGate. (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. [Link]

  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

  • PubChem. 2-Chloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Scribd. CHM Lab 4 | PDF | Melting Point | Chemical Substances. [Link]

  • Sciforum. Synthesis and anticancer activity of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines. [Link]

  • NIST WebBook. Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • ResearchGate. The FTIR spectra of MFA form I and form II.. [Link]

  • Bartleby. Melting Point and Recrystallization. [Link]

  • ResearchGate. 1H (A) and 13C (B) NMR spectra of trans 4-(2-carboxy-vinyl) benzoic.... [Link]

  • Semantic Scholar. An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

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Exploratory

Retrosynthesis of 2-Chloro-4-(2-formylphenyl)benzoic Acid: A Technical Guide for Synthetic Chemists

Introduction: Strategic Importance of Substituted Biaryl Carboxylic Acids Substituted biaryl carboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. Their rigid, well-defined three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structures allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery. The target molecule of this guide, 2-Chloro-4-(2-formylphenyl)benzoic acid, embodies this structural class, presenting a unique combination of functional groups—a carboxylic acid, a formyl group, and a halogen—that offer multiple points for further chemical elaboration. This guide provides a comprehensive retrosynthetic analysis and a detailed synthetic protocol for this valuable building block, grounded in established, reliable chemical transformations.

Retrosynthetic Analysis: A Suzuki-Miyaura Approach

The retrosynthetic analysis of 2-Chloro-4-(2-formylphenyl)benzoic acid reveals a logical disconnection strategy centered on the formation of the biaryl bond. The most robust and versatile method for constructing such a bond in the presence of sensitive functional groups is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

Our retrosynthetic blueprint is as follows:

Retrosynthesis cluster_intermediates target 2-Chloro-4-(2-formylphenyl)benzoic acid disconnection C-C Bond Formation (Suzuki-Miyaura Coupling) target->disconnection intermediates Key Intermediates intermediate1 2-Chloro-4-bromobenzoic acid intermediate2 2-Formylphenylboronic acid starting_materials Commercially Available Starting Materials intermediate1->starting_materials intermediate2->starting_materials

Figure 1: Retrosynthetic disconnection of the target molecule.

The key disconnection is the C-C bond between the two phenyl rings. This leads to two readily accessible precursors: a halogenated chlorobenzoic acid and a formylphenylboronic acid. This approach is strategically sound for several reasons:

  • Commercial Availability of Starting Materials: Both 2-formylphenylboronic acid and various halo-substituted 2-chlorobenzoic acids are commercially available, significantly streamlining the synthetic process.

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its exceptional tolerance of a wide array of functional groups, including the carboxylic acid and aldehyde moieties present in our target molecule and its precursors.[1][2]

  • High Yields and Selectivity: This cross-coupling reaction typically proceeds with high yields and excellent regioselectivity, minimizing the formation of unwanted byproducts.

Based on commercial availability and reactivity, 2-chloro-4-bromobenzoic acid is selected as the ideal coupling partner for 2-formylphenylboronic acid .

Forward Synthesis: The Suzuki-Miyaura Cross-Coupling

The forward synthesis involves the direct coupling of our chosen precursors under palladium catalysis.

Forward_Synthesis reactant1 2-Chloro-4-bromobenzoic acid plus + reactant2 2-Formylphenylboronic acid conditions Pd(PPh₃)₄ K₂CO₃, DME/H₂O Heat product 2-Chloro-4-(2-formylphenyl)benzoic acid plus->product Suzuki-Miyaura Coupling

Figure 2: Forward synthesis via Suzuki-Miyaura coupling.
Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂(X) pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂(Ar') pd_intermediate1->pd_intermediate2 [Ar'B(OH)₃]⁻ transmetalation Transmetalation pd_intermediate2->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' arx Ar-X ar_boronic Ar'B(OH)₂ base Base (e.g., K₂CO₃)

Figure 3: Catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-chloro-4-bromobenzoic acid.

  • Transmetalation: The organic group from the activated boronic acid (formed by reaction with a base) is transferred to the palladium center.[3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Chloro-4-bromobenzoic acid≥98%Commercial Supplier
2-Formylphenylboronic acid≥97%Commercial Supplier
Tetrakis(triphenylphosphine)palladium(0)99%Commercial Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Supplier
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Commercial Supplier
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercial Supplier
HexanesACS GradeCommercial Supplier
Hydrochloric Acid (HCl)1 M solutionCommercial Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Supplier
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzoic acid (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Solvent Addition: Add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product, which will facilitate its extraction into the organic phase.

    • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques. The final product's identity and purity should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of all expected functional groups.

  • Mass Spectrometry: To verify the molecular weight of the target compound.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The retrosynthetic strategy and detailed protocol provided in this guide offer a reliable and efficient pathway to 2-Chloro-4-(2-formylphenyl)benzoic acid. The use of the Suzuki-Miyaura cross-coupling reaction ensures high functional group tolerance and excellent yields, making this a practical approach for researchers in drug development and materials science. By following the outlined procedures and validation steps, scientists can confidently synthesize this valuable and versatile chemical building block.

References

  • Haddach, M., & McCarthy, J. R. (1999). A new and efficient palladium-catalyzed coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(16), 3109-3112. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

  • Dalmás, D. A., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(3), 224-230. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Applications of 2-Chloro-4-(2-formylphenyl)benzoic acid

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the significant potential applications of 2-Chloro-4-(2-formylphenyl)benzoic acid. This bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the significant potential applications of 2-Chloro-4-(2-formylphenyl)benzoic acid. This bifunctional aromatic compound serves as a pivotal precursor for the synthesis of the tricyclic dibenz[b,f]oxepine scaffold, a core structure in numerous pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into leveraging this compound for the creation of novel therapeutics. We will explore its role in the synthesis of compounds with potential antipsychotic, antidepressant, and anti-inflammatory activities, supported by detailed mechanistic insights and proposed experimental protocols.

Introduction: The Strategic Importance of 2-Chloro-4-(2-formylphenyl)benzoic acid

2-Chloro-4-(2-formylphenyl)benzoic acid is a unique chemical entity, distinguished by the presence of both a carboxylic acid and an aldehyde group strategically positioned on a biphenyl backbone. This specific arrangement of functional groups makes it an ideal candidate for intramolecular cyclization reactions, providing a direct route to the highly valued dibenz[b,f]oxepine ring system. The dibenz[b,f]oxepine scaffold is a key pharmacophore found in a variety of medicinally important compounds, exhibiting a broad spectrum of biological activities.[1][2]

The therapeutic potential of dibenz[b,f]oxepine derivatives is well-documented, with applications including:

  • Antipsychotics and Antidepressants: The tricyclic structure is central to many central nervous system (CNS) active drugs.[2][3]

  • Anti-inflammatory Agents: Certain derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antimycobacterial and Antimalarial Agents: Natural products containing this scaffold have demonstrated significant activity against infectious diseases.[5]

This guide will delve into the practical applications of 2-Chloro-4-(2-formylphenyl)benzoic acid as a strategic starting material for accessing this critical therapeutic scaffold.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for any synthetic endeavor. Below is a summary of the key physicochemical properties of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Table 1: Physicochemical Properties of 2-Chloro-4-(2-formylphenyl)benzoic acid

PropertyValueSource
Molecular Formula C₁₄H₉ClO₃[PubChem CID: 53225123]
Molecular Weight 260.67 g/mol [PubChem CID: 53225123]
IUPAC Name 2-chloro-4-(2-formylphenyl)benzoic acid[PubChem CID: 53225123]
CAS Number 1261970-85-7[PubChem CID: 53225123]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)-
Melting Point Not available-

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be complex, showing distinct signals for the aromatic protons on both phenyl rings. The aldehyde proton (-CHO) would appear as a singlet in the downfield region (around 10 ppm). The carboxylic acid proton (-COOH) would also be a singlet, likely broad, in the downfield region (12-13 ppm).

  • ¹³C NMR: The spectrum would show 14 distinct carbon signals. The carbonyl carbons of the aldehyde and carboxylic acid would be prominent in the downfield region (190-200 ppm and 165-175 ppm, respectively).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and another sharp C=O stretch for the aldehyde (around 1690 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Core Application: Synthesis of Dibenz[b,f]oxepine Derivatives

The primary and most promising application of 2-Chloro-4-(2-formylphenyl)benzoic acid lies in its conversion to the dibenz[b,f]oxepine scaffold. The presence of the aldehyde and carboxylic acid groups on the biphenyl system allows for an intramolecular cyclization to form the central seven-membered oxepine ring.

Proposed Synthetic Pathway: Reductive Cyclization

A plausible and efficient method for the cyclization of 2-Chloro-4-(2-formylphenyl)benzoic acid is through a reductive cyclization. This approach involves the simultaneous reduction of both the aldehyde and carboxylic acid functionalities, followed by an acid-catalyzed intramolecular etherification.

Diagram 1: Proposed Reductive Cyclization Pathway

G start 2-Chloro-4-(2-formylphenyl)benzoic acid intermediate Diol Intermediate start->intermediate Reduction (e.g., NaBH₄, LiAlH₄) product 2-Chloro-10,11-dihydrodibenz[b,f]oxepine intermediate->product Acid-catalyzed Dehydration (e.g., p-TsOH)

Caption: Proposed two-step synthesis of a dibenz[b,f]oxepine derivative.

Causality of Experimental Choices:

  • Reduction Step: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a milder reducing agent that would selectively reduce the aldehyde to an alcohol, leaving the carboxylic acid intact. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be required to reduce both the aldehyde and the carboxylic acid to their corresponding alcohols, forming a diol intermediate. The choice between these would depend on the desired final product. For the formation of the dibenz[b,f]oxepine ring, reduction of both groups is necessary.

  • Cyclization Step: The subsequent acid-catalyzed dehydration of the diol intermediate is a classic method for forming cyclic ethers. A strong acid catalyst, such as para-toluenesulfonic acid (p-TsOH) or sulfuric acid, is typically used to protonate one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as a nucleophile, attacking the resulting carbocation to close the seven-membered ring.

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating experimental protocol for the synthesis of 2-Chloro-10,11-dihydrodibenz[b,f]oxepine from 2-Chloro-4-(2-formylphenyl)benzoic acid.

Step 1: Reduction to the Diol Intermediate

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-Chloro-4-(2-formylphenyl)benzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Extraction: Filter the resulting precipitate and wash it with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to yield the crude diol intermediate, which can be purified by column chromatography on silica gel.

Step 2: Acid-Catalyzed Cyclization

  • Setup: Dissolve the purified diol intermediate in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The Dean-Stark trap will collect the water that is formed during the reaction.

  • Workup: Cool the reaction mixture and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Extraction and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-Chloro-10,11-dihydrodibenz[b,f]oxepine.

Self-Validating System: The progress of each step can be monitored by TLC. The structure of the intermediate and final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Further Potential Applications and Derivatizations

The core dibenz[b,f]oxepine scaffold, once synthesized, can be further functionalized to create a library of novel compounds for drug discovery.

G start 2-Chloro-dibenz[b,f]oxepine product1 Aminated Derivatives start->product1 Buchwald-Hartwig Amination product2 Cross-Coupled Products start->product2 Suzuki or Heck Coupling product3 Oxidized Derivatives start->product3 Oxidation

Sources

Exploratory

An In-depth Technical Guide to "2-Chloro-4-(2-formylphenyl)benzoic acid" Derivatives: Synthesis, Derivatization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the "2-Chloro-4-(2-formylphenyl)benzoic acid" core scaffold, designed for researchers, medicinal chemists, and professionals in drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the "2-Chloro-4-(2-formylphenyl)benzoic acid" core scaffold, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into a logical, field-proven approach to the synthesis of this versatile molecule, explore its potential for creating diverse derivative libraries, and discuss its prospective applications in modern therapeutics, grounded in established chemical principles and data from analogous structures.

The Strategic Value of the Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, structure provides an excellent platform for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets.[1][2] Biphenyl derivatives are integral to a wide range of pharmaceuticals, including antihypertensives (as angiotensin II receptor antagonists), anti-inflammatory agents, and anticancer drugs.[1][2][3][4] The inclusion of a carboxylic acid group enhances polarity and provides a key site for hydrogen bonding or salt bridge formation with biological receptors, often improving pharmacokinetic properties.[2]

The specific molecule, "2-Chloro-4-(2-formylphenyl)benzoic acid," presents a unique combination of functionalities:

  • 2-Chloro Substituent: This halogen atom can influence the electronic properties of the benzoic acid and the overall conformation of the biphenyl system through steric and electronic effects. It also provides a potential vector for further functionalization.

  • 4-(2-formylphenyl) Group: The biaryl linkage is key to the scaffold's utility. The aldehyde (formyl) group on the second phenyl ring is a versatile chemical handle for a wide array of subsequent chemical transformations. The formyl group itself is known to be a crucial component in various pharmacologically active molecules, contributing to their anti-inflammatory and analgesic properties.[5]

  • Carboxylic Acid: This group is a primary site for forming derivatives such as esters and amides, allowing for the modulation of solubility, bioavailability, and target engagement.

This guide will focus on a robust synthetic strategy to access this core structure and then explore its potential for generating novel chemical entities.

Proposed Synthesis of the Core Scaffold: A Suzuki-Miyaura Coupling Approach

The proposed synthetic pathway involves the coupling of a boronic acid derivative of one phenyl ring with a halide of the other.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two commercially available or readily synthesizable starting materials: 2-chloro-4-bromobenzoic acid and (2-formylphenyl)boronic acid .

G Target 2-Chloro-4-(2-formylphenyl)benzoic acid Suzuki Suzuki-Miyaura Coupling Target->Suzuki SM1 2-Chloro-4-bromobenzoic acid SM2 (2-Formylphenyl)boronic acid Suzuki->SM1 Suzuki->SM2

2-chloro-4-bromobenzoic acid + (2-formylphenyl)boronic acid --[Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O]--> 2-Chloro-4-(2-formylphenyl)benzoic acid

Caption: Key derivatization pathways from the core scaffold.

Reactions of the Carboxylic Acid
  • Amide Formation: The carboxylic acid can be readily converted to a wide variety of amides using standard peptide coupling reagents (e.g., HATU, EDCI, HOBt) with a diverse range of primary and secondary amines. This is a common strategy in drug discovery to introduce new interaction points and modulate physicochemical properties.

  • Esterification: Esters can be formed through Fischer esterification with alcohols under acidic conditions or by reaction with alkyl halides in the presence of a base. Ester derivatives can act as prodrugs, improving bioavailability.

Reactions of the Aldehyde
  • Reductive Amination: This powerful reaction allows for the introduction of a wide variety of primary and secondary amines to form secondary and tertiary amines, respectively. This is a highly effective way to build molecular complexity and introduce basic centers, which are often important for drug-receptor interactions.

  • Oxidation: The aldehyde can be oxidized to a second carboxylic acid, creating a di-acid scaffold.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, providing another point for derivatization (e.g., ether formation).

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds.

Potential Therapeutic Applications and Future Directions

Given the prevalence of the biphenyl carboxylic acid scaffold in pharmaceuticals, derivatives of 2-Chloro-4-(2-formylphenyl)benzoic acid hold significant potential in several therapeutic areas.

  • Oncology: Many small molecule kinase inhibitors and other anticancer agents feature biaryl structures. [2]The ability to generate large libraries of derivatives from this scaffold would be highly advantageous in screening for novel anticancer compounds.

  • Anti-inflammatory and Analgesic Agents: The formyl group is associated with anti-inflammatory and analgesic effects. [5]Derivatives could be explored for activity against targets involved in inflammation, such as cyclooxygenase (COX) enzymes or various kinases in inflammatory signaling pathways.

  • Antihypertensives: The biphenyl structure is a key feature of angiotensin II receptor blockers (ARBs). [3][4]While the substitution pattern of the target molecule differs from classic "sartan" drugs, the general scaffold is relevant for exploring novel modulators of the renin-angiotensin system.

Hypothetical Signaling Pathway Interaction

Many biaryl kinase inhibitors target the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory diseases. A hypothetical derivative of our core scaffold could be designed to interact with a key kinase in this pathway, such as TAK1.

G Cytokine Pro-inflammatory Cytokine (e.g., TNF-α, IL-1) Receptor Receptor Cytokine->Receptor TAK1 TAK1 Receptor->TAK1 MAP2K MAP2K (e.g., MKK4/7) TAK1->MAP2K JNK JNK MAP2K->JNK AP1 AP-1 JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation Inhibitor Hypothetical Derivative Inhibitor->TAK1 Inhibition

Caption: Potential inhibition of the TAK1 signaling pathway.

Data Summary and Characterization

For the core molecule and any subsequent derivatives, a comprehensive characterization is essential. The following table outlines the key data points that should be collected.

Data TypeParameterPurpose
Identity & Purity ¹H NMR, ¹³C NMRStructural confirmation and purity assessment.
Mass Spectrometry (MS)Confirmation of molecular weight.
High-Performance Liquid Chromatography (HPLC)Purity determination.
Physicochemical Properties Melting PointIndicator of purity and physical state.
SolubilityCrucial for formulation and biological testing.
pKaAcid-base properties, important for absorption and distribution.
Biological Activity In vitro assays (e.g., enzyme inhibition, receptor binding)Determination of potency (e.g., IC₅₀, EC₅₀, Kᵢ).
Cell-based assaysAssessment of cellular activity and toxicity.

Conclusion

The "2-Chloro-4-(2-formylphenyl)benzoic acid" scaffold represents a promising, yet underexplored, starting point for the development of novel chemical entities. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The presence of two distinct and versatile functional groups provides a rich platform for the creation of diverse chemical libraries. Based on the established importance of the biphenyl carboxylic acid and formyl moieties in medicinal chemistry, we anticipate that derivatives of this core structure will be valuable candidates for screening in oncology, inflammation, and other therapeutic areas. This guide provides a solid, scientifically grounded framework for initiating research into this promising class of compounds.

References

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  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
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Protocols & Analytical Methods

Method

Experimental procedure for "2-Chloro-4-(2-formylphenyl)benzoic acid" synthesis

An Application Note for the Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling Abstract This document provides a comprehensive experimental protocol for the synthesis of 2-Chloro-4-(2-formyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a biphenyl derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The described method utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient strategy for the formation of carbon-carbon bonds between aromatic rings.[1][2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety precautions, and offers troubleshooting advice to ensure a successful and reproducible synthesis. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Rationale and Mechanistic Overview

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura coupling being one of the most powerful methods for this transformation due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic, easily removable boron-containing byproducts.[2][3]

The selected synthetic strategy involves the coupling of 2-Chloro-4-bromobenzoic acid with 2-formylphenylboronic acid. The aryl bromide is chosen over an aryl chloride as the coupling partner due to its generally higher reactivity in the rate-determining oxidative addition step of the catalytic cycle.[4]

Reaction Scheme:

Reaction scheme for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

The Suzuki-Miyaura Catalytic Cycle:

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6]

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (2-Chloro-4-bromobenzoic acid), inserting itself into the carbon-bromine bond. This forms a new palladium(II) intermediate.[3]

  • Transmetalation: The boronic acid (2-formylphenylboronic acid) is activated by a base to form a more nucleophilic boronate species.[7] This species then transfers its aryl group to the palladium(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the final biphenyl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-Br Product 2-Chloro-4-(2-formylphenyl)benzoic acid (Ar-Ar') ArPdAr_prime Ar-Pd(II)L_n-Ar' (Transmetalation Intermediate) ArPdBr->ArPdAr_prime Ar'-B(OH)₂ / Base ArPdAr_prime->Pd0 Ar-Ar' (Product) ArBr 2-Chloro-4-bromobenzoic acid (Ar-Br) ArBOH2 2-formylphenylboronic acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Materials and Apparatus

Reagents & Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
2-Chloro-4-bromobenzoic acidC₇H₄BrClO₂235.46≥98%Standard Vendor
2-Formylphenylboronic acidC₇H₇BO₃149.94≥97%Standard Vendor
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56≥99%Standard Vendor
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousStandard Vendor
1,4-DioxaneC₄H₈O₂88.11Anhydrous, ≥99.8%Standard Vendor
Deionized WaterH₂O18.02N/AIn-house
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Vendor
Hydrochloric Acid (HCl)HCl36.462 M solutionStandard Vendor
Sodium Hydroxide (NaOH)NaOH40.002 M solutionStandard Vendor
Brine (Saturated NaCl)NaCl58.44Saturated aqueousIn-house
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Standard Vendor
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DStandard Vendor
Apparatus
  • 100 mL three-neck round-bottom flask

  • Reflux condenser with gas inlet/outlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply with bubbler

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

Detailed Experimental Protocol

Workflow start Start: Assemble Glassware setup 1. Reaction Setup - Add reagents to flask - Seal with septa start->setup degas 2. Degassing - Bubble N₂/Ar through solvent - Maintain inert atmosphere setup->degas heat 3. Heating & Reaction - Heat to 85-90 °C - Stir for 12-18 hours - Monitor by TLC degas->heat workup 4. Aqueous Work-up - Cool to RT - Add water & EtOAc - Separate layers heat->workup extraction 5. Acid-Base Extraction - Extract organic with NaOH(aq) - Wash aqueous layer with EtOAc workup->extraction precipitate 6. Precipitation - Acidify aqueous layer with HCl - Collect solid by filtration extraction->precipitate dry 7. Drying & Characterization - Dry product under vacuum - Analyze (NMR, MS, IR) precipitate->dry end End: Pure Product dry->end caption Fig. 2: Experimental Workflow.

Fig. 2: Experimental Workflow.
Reaction Setup
  • To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-bromobenzoic acid (2.35 g, 10.0 mmol, 1.0 eq).

  • Add 2-formylphenylboronic acid (1.80 g, 12.0 mmol, 1.2 eq).

  • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 0.05 eq).

  • Seal the flask with rubber septa, and equip it with a reflux condenser connected to a nitrogen/argon inlet.

Degassing and Reaction
  • Using a cannula, add 1,4-Dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the Pd(0) catalyst.[8]

  • After degassing, maintain a positive pressure of the inert gas.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aryl bromide.

Work-up and Purification
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Acid-Base Extraction: Extract the combined organic layers with 2 M sodium hydroxide solution (3 x 50 mL). The desired product, being a carboxylic acid, will move into the aqueous basic layer as its sodium salt.

  • Wash the combined basic aqueous layers with ethyl acetate (1 x 50 mL) to remove any non-acidic organic impurities (like residual triphenylphosphine oxide).

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Dry the white to off-white solid product under vacuum to a constant weight.

Characterization

The identity and purity of the final product, 2-Chloro-4-(2-formylphenyl)benzoic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic rings, aldehyde, and carboxylic acid.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 259.02).

  • Infrared Spectroscopy (IR): To identify key functional groups (C=O stretch of the aldehyde and carboxylic acid, O-H stretch of the carboxylic acid).

An expected yield for this reaction is typically in the range of 75-90%.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-4-bromobenzoic acid: Toxic if swallowed and causes skin and eye irritation.[9][10][11]

  • 2-Formylphenylboronic acid: Causes skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust.

  • Tetrakis(triphenylphosphine)palladium(0): Palladium compounds are precious metal catalysts and should be handled with care. Avoid inhalation and skin contact.

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon standing. Use only stabilized, anhydrous grade.

  • Acids and Bases (HCl, NaOH): Are corrosive. Handle with care to avoid skin and eye burns.

Troubleshooting

IssuePotential CauseMitigation Strategy
Low or No Reaction Inactive catalyst due to oxygen exposure.Ensure thorough degassing of the reaction mixture and maintain a positive inert atmosphere throughout the reaction.[8]
Degradation of boronic acid.Use fresh, high-purity boronic acid. Boronic acids can be prone to degradation.[8]
Significant Impurities Homocoupling of boronic acid.This side reaction is often promoted by oxygen. Thorough degassing can minimize this. Using a lower catalyst loading may also help.[8]
Dehalogenation of starting material.This can be caused by impurities or certain ligand systems. Ensure high-purity starting materials.
Difficult Purification Incomplete extraction.Ensure the pH is sufficiently basic (pH > 10) during the base extraction and sufficiently acidic (pH < 3) during precipitation to ensure complete transfer and precipitation of the product.

References

  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Available at: [Link]

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Available at: [Link]

  • 4-Bromo-2-chlorobenzoic acid. PubChem. Available at: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • 2-Formylphenylboronic acid. PubChem. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Thermo Fisher Scientific. Available at: [Link]

  • 2-Bromo-4-chlorobenzoic acid. Chemsrc. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. Available at: [Link]

Sources

Application

Palladium-Catalyzed Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic Acid: A Detailed Protocol and Mechanistic Insight

An Application Guide for Researchers Abstract This application note provides a comprehensive guide for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a key building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a key building block in medicinal chemistry and materials science. The described methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. We present a reliable two-step protocol involving the initial palladium-catalyzed coupling of methyl 4-bromo-2-chlorobenzoate with 2-formylphenylboronic acid, followed by saponification to yield the target product. This guide offers detailed, step-by-step experimental procedures, mechanistic explanations for key transformations, catalyst selection rationale, and troubleshooting advice to ensure reproducible, high-yield synthesis. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to constructing complex biaryl scaffolds.

Introduction and Strategic Overview

2-Chloro-4-(2-formylphenyl)benzoic acid is a valuable biaryl intermediate characterized by its trifunctional nature, incorporating a carboxylic acid, an aldehyde, and a chloro-substituent. This unique combination of functional groups makes it an attractive precursor for the synthesis of a wide range of complex heterocyclic systems and pharmaceutical agents.

The core of this molecule is the biaryl linkage, for which the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted synthetic methods.[1][2] This palladium-catalyzed reaction offers exceptional functional group tolerance, operational simplicity, and generally high yields, making it ideal for our target synthesis.

Our synthetic strategy is designed to be both efficient and chemoselective, addressing two primary challenges:

  • Selective C-C Bond Formation: The benzoic acid precursor contains two different halogen atoms (chlorine and bromine). The protocol leverages the significant difference in reactivity between aryl bromides and aryl chlorides in the oxidative addition step of the palladium catalytic cycle. The C-Br bond is substantially weaker and thus more reactive than the C-Cl bond, allowing for a highly selective coupling at the C4 position.[3]

  • Functional Group Compatibility: The presence of a free carboxylic acid can interfere with the basic conditions of the Suzuki-Miyaura reaction, potentially leading to catalyst deactivation through coordination of the carboxylate to the palladium center.[4] To circumvent this, our strategy employs a protection-coupling-deprotection sequence. The carboxylic acid is masked as a methyl ester, which is stable under the coupling conditions, and then efficiently deprotected via saponification in the final step.

This two-step approach, outlined below, ensures a clean reaction profile and high overall yield.

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Methyl 4-bromo-2-chlorobenzoate C Methyl 2-Chloro-4-(2-formylphenyl)benzoate A->C [PdCl₂(dppf)] K₂CO₃, Dioxane/H₂O Heat B 2-Formylphenylboronic Acid B->C [PdCl₂(dppf)] K₂CO₃, Dioxane/H₂O Heat D 2-Chloro-4-(2-formylphenyl)benzoic Acid (Final Product) C->D 1. NaOH, THF/H₂O 2. HCl (aq)

Caption: Two-step synthesis of the target molecule.

Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br over C-Cl) of the aryl halide, forming a square planar Pd(II) complex.

  • Transmetalation: The organoboronic acid is activated by the base (e.g., K₂CO₃) to form a more nucleophilic borate species. This species then transfers its organic group (the 2-formylphenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Product Ar¹-Ar² (Product) PdII_Biaryl->Product RedElim Reductive Elimination RedElim->Pd0 Boronic Ar²-B(OH)₂ + Base Boronic->Transmetal ArylHalide Ar¹-Br (Aryl Bromide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of Methyl 2-Chloro-4-(2-formylphenyl)benzoate

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
Methyl 4-bromo-2-chlorobenzoate249.505.00 g20.041.0
2-Formylphenylboronic acid149.963.61 g24.051.2
[PdCl₂(dppf)]·CH₂Cl₂816.64491 mg0.600.03
Potassium Carbonate (K₂CO₃)138.218.31 g60.123.0
1,4-Dioxane-100 mL--
Deionized Water-25 mL--

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 4-bromo-2-chlorobenzoate (5.00 g, 20.04 mmol), 2-formylphenylboronic acid (3.61 g, 24.05 mmol), and potassium carbonate (8.31 g, 60.12 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex ([PdCl₂(dppf)]·CH₂Cl₂, 491 mg, 0.60 mmol) to the flask.

  • Solvent Addition: Add 1,4-dioxane (100 mL) and deionized water (25 mL). The mixture will be a suspension.

  • Degassing: Bubble nitrogen gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and maintain vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours. (TLC system: 3:1 Hexanes/Ethyl Acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20 hexanes/ethyl acetate).

    • Combine the pure fractions and evaporate the solvent to yield methyl 2-chloro-4-(2-formylphenyl)benzoate as a white to pale yellow solid. Expected yield: 80-90%.

Protocol 2: Saponification

Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic Acid

Reagent/MaterialM.W.Amount (from previous step)Moles (mmol)Equiv.
Methyl 2-Chloro-4-(2-formylphenyl)benzoate276.69~4.43 g (assuming 80% yield)16.01.0
Sodium Hydroxide (NaOH)40.001.28 g32.02.0
Tetrahydrofuran (THF)-80 mL--
Water-40 mL--
Hydrochloric Acid (2 M HCl)-As needed--

Procedure:

  • Setup: Dissolve the methyl 2-chloro-4-(2-formylphenyl)benzoate (1.0 eq) in a mixture of THF (80 mL) and water (40 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add sodium hydroxide pellets (1.28 g, 32.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with water (50 mL).

    • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.

  • Acidification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2. A white precipitate will form.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL).

    • Dry the solid under high vacuum to a constant weight.

  • Final Product: 2-Chloro-4-(2-formylphenyl)benzoic acid is obtained as a white solid. Expected yield: 90-98%.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling 1. Inefficient degassing (oxygen can promote boronic acid homocoupling).2. Catalyst deactivation.3. Poor quality of boronic acid.1. Ensure thorough degassing with nitrogen or argon. Use freshly distilled, anhydrous solvents if possible.2. Increase catalyst loading slightly (e.g., to 5 mol%). Consider a different ligand (e.g., SPhos).3. Use fresh, high-purity boronic acid.
Incomplete Reaction 1. Insufficient heating.2. Inactive catalyst.3. Steric hindrance.1. Ensure the internal reaction temperature reaches the target (e.g., 90 °C).2. Add a fresh portion of the catalyst.3. Increase reaction time or switch to a more active catalyst system designed for hindered substrates.
Debromination of Starting Material This is a known side reaction, often promoted by impurities or suboptimal conditions.Ensure a strictly inert atmosphere. Use high-purity reagents. Sometimes a different base, like K₃PO₄, can mitigate this.
Incomplete Saponification Insufficient base or reaction time.Add more NaOH and continue stirring. Gentle heating (40-50 °C) can accelerate the reaction if needed.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Khan, S. A., et al. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. Molecules, 24(17), 3096. [Link]

  • Reddit r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis? [Link]

  • Al-Masum, M., & Kumar, D. (2005). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Synthetic Communications, 35(18), 2365-2371. [Link]

Sources

Method

Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic Acid: A Detailed Guide to Reaction Conditions and Protocol Optimization

Introduction: Strategic Importance of a Bifunctional Building Block 2-Chloro-4-(2-formylphenyl)benzoic acid is a key bifunctional organic intermediate of significant interest to the pharmaceutical and materials science s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Bifunctional Building Block

2-Chloro-4-(2-formylphenyl)benzoic acid is a key bifunctional organic intermediate of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a biphenyl backbone decorated with a carboxylic acid, a chloro substituent, and a formyl group, offers multiple reactive sites for diverse chemical transformations. This molecular architecture makes it a valuable precursor for the synthesis of complex heterocyclic systems, ligands for catalysis, and pharmacologically active molecules. Notably, biphenyl carboxylic acid derivatives are scaffolds in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists.[1] The strategic placement of the formyl and chloro groups provides orthogonal handles for sequential chemical modifications, enabling the construction of intricate molecular designs.

This application note provides a comprehensive guide to the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the selection of starting materials, catalysts, and reaction parameters, offering a detailed, field-proven protocol for researchers in organic synthesis and drug development.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The most logical and efficient synthetic route to 2-Chloro-4-(2-formylphenyl)benzoic acid is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[2] For the synthesis of our target molecule, the key disconnection lies at the biphenyl linkage, suggesting the coupling of a 4-halo-2-chlorobenzoic acid derivative with a 2-formylphenylboronic acid derivative.

Choosing the Right Coupling Partners: A Matter of Reactivity

The success of a Suzuki-Miyaura coupling is highly dependent on the reactivity of the organic halide. The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. Given this, employing an aryl chloride as the coupling partner can be challenging due to the strength of the C-Cl bond, often requiring more forcing conditions and specialized catalyst systems. Therefore, a more judicious choice for the halide partner is 4-bromo-2-chlorobenzoic acid . The significant difference in reactivity between the C-Br and C-Cl bonds allows for a selective oxidative addition of the palladium catalyst to the C-Br bond, leaving the C-Cl bond intact for potential subsequent modifications.

The organoboron partner of choice is (2-formylphenyl)boronic acid . This reagent is commercially available and the formyl group is generally well-tolerated under Suzuki-Miyaura conditions. However, it is important to be mindful of potential side reactions, such as deboronation (protodeborylation), especially under prolonged heating or strongly basic aqueous conditions.[3]

Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Reductive Elimination) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) [Ar'B(OH)₃]⁻ Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-B(OH)2 Ar'B(OH)₂ Borate_Complex [Ar'B(OH)₃]⁻ Ar-B(OH)2->Borate_Complex Base Base Base (e.g., CO₃²⁻) Ar-Ar' Ar-Ar' (Product)

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromo-2-chlorobenzoic acid.

  • Transmetalation: The organic group from the activated boronic acid (borate complex) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

Optimizing Reaction Conditions: A Tabulated Guide

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The following table summarizes key parameters and their rationale for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

ParameterRecommended Choice(s)Rationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is a robust and commonly used catalyst that is active for a wide range of substrates.[4] Pd(OAc)₂ and PdCl₂(dppf) are also highly effective, often used with additional phosphine ligands. The choice may depend on cost and air stability.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosPhosphine ligands stabilize the palladium catalyst and modulate its reactivity. For sterically hindered or less reactive substrates, bulky electron-rich ligands like P(t-Bu)₃ , SPhos , or XPhos can be beneficial.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the activation of the boronic acid to form a more nucleophilic borate species, facilitating transmetalation. Carbonates are widely used due to their moderate basicity and good solubility in aqueous mixtures.[5] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be employed.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base and facilitates the formation of the borate complex.
Reaction Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific catalyst and substrates used. Monitoring the reaction progress by TLC or LC-MS is recommended to avoid decomposition of starting materials or product.
Reaction Time 2-24 hoursReaction times can vary significantly. It is essential to monitor the reaction to determine the point of completion and to avoid potential side reactions like deboronation of the 2-formylphenylboronic acid.[3]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 4-bromo-2-chlorobenzoic acid, (2-formylphenyl)boronic acid, and base in a flask. B Add the solvent system (e.g., Dioxane/H₂O). A->B C Degas the mixture by bubbling with N₂ or Ar for 15-30 min. B->C D Add the palladium catalyst and ligand. C->D E Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Acidify the aqueous layer with HCl to precipitate the product. G->H I Filter the solid product and wash with water. H->I J Purify by recrystallization or column chromatography. I->J

Figure 2. Experimental workflow for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 eq)

  • (2-Formylphenyl)boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)

  • Triphenylphosphine (PPh₃) (0.04-0.20 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to ensure good stirring. Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen or argon atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Add water to the residue and wash with ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid. A precipitate should form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

    • Dry the solid under vacuum.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques. The identity and purity of the final product, 2-Chloro-4-(2-formylphenyl)benzoic acid, should be confirmed by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of all functional groups.

  • Mass spectrometry: To verify the molecular weight of the product.

  • Melting point analysis: To assess the purity of the crystalline solid.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. By carefully selecting the starting materials, catalyst, and reaction conditions, this valuable bifunctional intermediate can be prepared in good yields. The presented protocol offers a solid starting point for researchers, which can be further optimized based on specific laboratory conditions and desired scale. The availability of this building block opens up numerous possibilities for the development of novel pharmaceuticals and advanced materials.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.
  • Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. (2025). ResearchGate. Retrieved from [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015). Google Patents.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for the preparation of biphenyl intermediates. (1986). Google Patents.
  • Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (2013). Google Patents.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. Retrieved from [Link]

  • Synthesizing Chiral Drug Intermediates by Biocatalysis. (2020). PubMed. Retrieved from [Link]

  • ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2025). ResearchGate. Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (n.d.). Zhao Group @ UIUC - University of Illinois. Retrieved from [Link]

  • coumarone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (2025). ResearchGate. Retrieved from [Link]

  • ISSN: 2349-7092 CODEN(USA): PCJHBA Comparison of two synthesis methods of a pharmaceutical excipient used as conservative Derouicha Matmour. (n.d.). Retrieved from [Link]

Sources

Application

Application Note and Protocol: High-Purity Isolation of 2-Chloro-4-(2-formylphenyl)benzoic acid using Optimized Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of "2-Chloro-4-(2-formylphenyl)benzoic acid" via silica gel column chromatography. The protocol addresses the unique challenges presente...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of "2-Chloro-4-(2-formylphenyl)benzoic acid" via silica gel column chromatography. The protocol addresses the unique challenges presented by the molecule's bifunctional nature, possessing both a carboxylic acid and an aldehyde moiety. We provide a systematic approach, from Thin-Layer Chromatography (TLC) method development to scaled-up column execution, ensuring high-resolution separation and recovery. The causality behind critical experimental choices, such as the inclusion of an acidic modifier in the mobile phase to suppress ionization and mitigate peak tailing, is thoroughly explained. This document serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of complex aromatic compounds.

Introduction: The Purification Challenge

2-Chloro-4-(2-formylphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its synthetic utility is derived from its distinct functional groups: a carboxylic acid capable of forming amides, esters, and salts, and an aldehyde group that can participate in reactions such as reductive amination and Wittig olefination. The successful application of this intermediate, however, is contingent on its purity.

The primary challenge in the chromatographic purification of this compound lies in the strong interaction of the carboxylic acid group with the silica gel stationary phase. This can lead to significant band broadening and "tailing," compromising separation efficiency. Furthermore, aldehydes can be susceptible to oxidation or decomposition on the acidic surface of silica gel[1][2]. This guide provides a validated protocol to navigate these challenges, yielding a highly purified product.

Compound Properties at a Glance

A foundational understanding of the physicochemical properties of 2-Chloro-4-(2-formylphenyl)benzoic acid is paramount for developing a successful purification strategy.

PropertyValueSource
Molecular FormulaC₁₄H₉ClO₃PubChem CID: 53225123[3]
Molecular Weight260.67 g/mol PubChem CID: 53225123[3]
XLogP33.2PubChem CID: 53225123[3]
Functional GroupsCarboxylic Acid, AldehydePubChem CID: 53225123[3]

The moderately lipophilic nature (indicated by XLogP3) combined with the polar functional groups suggests that a mobile phase of intermediate polarity will be required for effective elution from a normal-phase column.

The Strategic Approach: Taming Acidity and Polarity

Our purification strategy is built on a systematic, two-phase approach that begins with rapid method development using Thin-Layer Chromatography (TLC) and culminates in a scaled-up column chromatography separation.

cluster_0 Phase 1: TLC Method Development cluster_1 Phase 2: Column Chromatography Scale-Up TLC_Start Initial Solvent Screening (Hexane/Ethyl Acetate Gradients) TLC_Acid Introduction of Acetic Acid (0.5-1%) TLC_Start->TLC_Acid Observe Tailing? TLC_Rf Target Rf Value (0.25-0.35) TLC_Acid->TLC_Rf Optimize Solvent Ratio Column_Prep Column Packing (Slurry Method) TLC_Rf->Column_Prep Transition to Scale-Up Sample_Load Sample Loading (Dry or Wet) Column_Prep->Sample_Load Elution Isocratic Elution with Optimized Mobile Phase Sample_Load->Elution Fraction Fraction Collection & TLC Analysis Elution->Fraction

Figure 1: A two-phase workflow for the purification of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Phase 1: Thin-Layer Chromatography (TLC) Method Development

TLC is an indispensable tool for rapidly determining the optimal mobile phase composition for column chromatography[4]. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound, with clear separation from any impurities[4].

Rationale for Mobile Phase Selection

Given the compound's structure, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a logical starting point. However, due to the carboxylic acid moiety, tailing is anticipated on the silica TLC plate. To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid, is incorporated into the eluent. This acidic additive protonates the carboxylate form of the molecule, reducing its interaction with the silica surface and resulting in a more defined spot[4][5].

Step-by-Step TLC Protocol

Materials:

  • Silica gel TLC plates (e.g., Merck Kieselgel 60 F₂₅₄)

  • Crude sample of 2-Chloro-4-(2-formylphenyl)benzoic acid dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at ~1-2 mg/mL

  • TLC developing chambers

  • Eluents: Hexane, Ethyl Acetate, Glacial Acetic Acid

  • UV lamp (254 nm)

Procedure:

  • Prepare Eluents: Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane to ethyl acetate. Prepare a second set of these eluents containing 0.5-1% acetic acid.

  • Spot the TLC Plate: Using a capillary tube, spot the crude sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analyze and Optimize:

    • Without Acetic Acid: Observe for significant tailing of the main spot.

    • With Acetic Acid: Note the reduction in tailing and the more compact spot shape.

    • Adjust Polarity: If the Rf is too low (<0.2), increase the proportion of ethyl acetate. If it is too high (>0.5), increase the proportion of hexane.

    • Optimal System: The ideal mobile phase will provide an Rf of 0.25-0.35 for the target compound and maximize the separation from any visible impurities. A commonly successful system for such compounds is a mixture of Hexane:Ethyl Acetate:Acetic Acid in a ratio of 70:30:0.5.

Phase 2: Preparative Column Chromatography

Once the optimal mobile phase is determined by TLC, the purification can be scaled up to a column.

Step-by-Step Column Chromatography Protocol

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Optimized mobile phase from TLC development

  • Crude 2-Chloro-4-(2-formylphenyl)benzoic acid

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

G cluster_setup Column Preparation cluster_run Separation cluster_analysis Analysis & Isolation slurry 1. Prepare Silica Slurry in Mobile Phase packing 2. Pack the Column slurry->packing equilibration 3. Equilibrate with Mobile Phase packing->equilibration loading 4. Load Sample (Dry or Wet) equilibration->loading elution 5. Elute with Isocratic Mobile Phase loading->elution collection 6. Collect Fractions elution->collection tlc_analysis 7. Analyze Fractions by TLC collection->tlc_analysis pooling 8. Pool Pure Fractions tlc_analysis->pooling evaporation 9. Evaporate Solvent pooling->evaporation

Figure 2: The sequential workflow for preparative column chromatography.

  • Column Packing (Slurry Method):

    • Add silica gel to a beaker containing the mobile phase to create a slurry. The amount of silica should be approximately 40-60 times the weight of the crude sample.

    • Secure the column vertically and add a small amount of mobile phase. Open the stopcock and allow some solvent to drain to ensure no air bubbles are trapped.

    • Gently pour the silica slurry into the column. Continuously tap the column to ensure even packing.

    • Once the silica has settled, add a thin layer of sand to the top to prevent disruption of the silica bed during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred as it can lead to better resolution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.

    • Maintain a constant flow rate and ensure the silica bed does not run dry.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC using the same eluent system.

    • Spot the crude material, and every few fractions on a single TLC plate to monitor the separation.

    • Identify the fractions containing the pure desired product.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator. The presence of acetic acid in the mobile phase may require co-evaporation with a non-polar solvent like toluene to ensure its complete removal.

    • The resulting solid can be further dried under high vacuum.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Streaking/Tailing on Column Insufficient acid in the mobile phase; overloading of the column.Increase the percentage of acetic acid to 1-2%; reduce the amount of sample loaded onto the column.
Poor Separation Mobile phase is too polar or not polar enough.Re-optimize the mobile phase using TLC. A shallower gradient or a different solvent system may be required.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Product Degradation Aldehyde is sensitive to the acidic silica gel.Minimize the time the compound spends on the column by using flash chromatography. Neutralized silica gel can also be considered in some cases.

Conclusion

The purification of 2-Chloro-4-(2-formylphenyl)benzoic acid by column chromatography is readily achievable with a systematic and well-reasoned approach. The key to a successful separation is the initial development of an optimized mobile phase using TLC, with the crucial inclusion of an acidic modifier to suppress the ionization of the carboxylic acid group. By following the detailed protocols outlined in this guide, researchers can consistently obtain this valuable intermediate in high purity, ready for subsequent synthetic transformations.

References

  • PubChem. (n.d.). 2-(4-formylphenyl)benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Majchrzak, M., & Kaczmarski, K. (2004). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 1040(2), 163-174. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(2-formylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-Chloro-4-(2-formylphenyl)benzoic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Biaryl Scaffold In the landscape of modern medicinal chemistry, the biaryl motif stands as a cornerstone of pharmacophore design, appearing in numerous top-selling pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Biaryl Scaffold

In the landscape of modern medicinal chemistry, the biaryl motif stands as a cornerstone of pharmacophore design, appearing in numerous top-selling pharmaceuticals.[1] These structures offer a privileged scaffold, providing a unique three-dimensional arrangement that can effectively probe the binding sites of complex biological targets. Within this important class of molecules, 2-Chloro-4-(2-formylphenyl)benzoic acid emerges as a highly versatile and strategic intermediate. Its unique constellation of functional groups—a carboxylic acid, an aldehyde, and a strategically placed chlorine atom—offers a rich platform for the synthesis of diverse and complex molecular architectures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-Chloro-4-(2-formylphenyl)benzoic acid. We will delve into a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. Subsequently, we will explore its application as a key precursor in the synthesis of phenanthridinone derivatives, a class of compounds known for their potential as DNA intercalators and inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP).[2][3] The protocols and insights provided herein are designed to be robust, reproducible, and grounded in established chemical principles, empowering researchers to leverage this valuable intermediate in their drug discovery programs.

Part 1: Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, with a high tolerance for various functional groups.[4][5]

Causality Behind Experimental Choices:

The choice of a Suzuki-Miyaura coupling for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid is dictated by the commercial availability of the starting materials, 4-Bromo-2-chlorobenzoic acid and 2-formylphenylboronic acid, and the reaction's well-documented reliability. The palladium catalyst, in conjunction with a suitable phosphine ligand, forms a catalytically active Pd(0) species that undergoes oxidative addition with the aryl bromide. The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center. The subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.[4]

Experimental Workflow Diagram:

G cluster_0 Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid reagents Reagents: - 4-Bromo-2-chlorobenzoic acid - 2-Formylphenylboronic acid - Pd(dppf)Cl2 - K2CO3 - 1,4-Dioxane/H2O reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Reflux at 80-90 °C reagents->reaction 1. Combine workup Workup: - Acidification (HCl) - Extraction (Ethyl Acetate) - Washing (Brine) reaction->workup 2. After completion purification Purification: - Drying (Na2SO4) - Concentration - Recrystallization or Column Chromatography workup->purification 3. Isolate crude product product Final Product: 2-Chloro-4-(2-formylphenyl)benzoic acid purification->product 4. Purify G cluster_1 Synthesis of a Phenanthridinone Derivative start 2-Chloro-4-(2-formylphenyl)benzoic acid amidation Reductive Amination: - NH4OAc, NaBH3CN - Methanol start->amidation intermediate 2-Chloro-4-(2-(aminomethyl)phenyl)benzoic acid amidation->intermediate cyclization Intramolecular Amidation/Cyclization: - High Temperature or - Coupling Agent (e.g., HATU) intermediate->cyclization product Substituted Phenanthridinone cyclization->product

Sources

Application

Application Notes and Protocols: Chemoselective Derivatization of the Carboxylic Acid Group in 2-Chloro-4-(2-formylphenyl)benzoic acid

Introduction: Unlocking the Potential of a Bifunctional Scaffold 2-Chloro-4-(2-formylphenyl)benzoic acid is a versatile bifunctional molecule holding significant promise in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Bifunctional Scaffold

2-Chloro-4-(2-formylphenyl)benzoic acid is a versatile bifunctional molecule holding significant promise in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid, an aldehyde, and a chlorinated biphenyl core, offers multiple points for chemical modification. The derivatization of the carboxylic acid group is of particular interest as it allows for the synthesis of a diverse range of esters and amides. These derivatives can exhibit altered pharmacokinetic properties, improved biological activity, and unique material characteristics. For instance, converting the carboxylic acid to an ester can enhance cell permeability, while amide formation can introduce new hydrogen bonding interactions crucial for target binding in drug development.[1][2]

However, the presence of a reactive aldehyde group on the same molecule presents a significant challenge for chemoselectivity.[3] Direct derivatization of the carboxylic acid under certain conditions can lead to unwanted side reactions with the aldehyde, such as acetal formation in the presence of alcohols and acid catalysts, or reactions with amine nucleophiles. Therefore, a carefully considered strategy is paramount to achieving the desired modification of the carboxylic acid while preserving the integrity of the aldehyde functionality.

This technical guide provides detailed protocols and expert insights into the selective derivatization of the carboxylic acid group of 2-Chloro-4-(2-formylphenyl)benzoic acid, focusing on esterification and amidation reactions. We will explore both direct derivatization methods and strategies involving the use of protecting groups to ensure high yields and purity of the target compounds.

Strategic Approaches to Carboxylic Acid Derivatization

The choice of derivatization strategy depends on the desired final product, the scale of the reaction, and the stability of the starting material to the reaction conditions. We will discuss two primary pathways:

  • Direct Chemoselective Derivatization: Employing mild reaction conditions and specific activating agents that favor reaction with the carboxylic acid over the aldehyde.

  • Protecting Group Strategy: Temporarily masking the aldehyde group to prevent its participation in the reaction, followed by deprotection after the carboxylic acid has been successfully derivatized.

Protocol 1: Direct Esterification via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6] While effective, the acidic conditions and elevated temperatures can potentially lead to side reactions with the aldehyde group. To mitigate this, the use of a large excess of the alcohol, which also serves as the solvent, and careful control of the reaction time are crucial.

Causality Behind Experimental Choices:
  • Acid Catalyst (H₂SO₄ or TsOH): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

  • Excess Alcohol: Serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.[4][5]

  • Moderate Temperature: Provides the necessary activation energy for the reaction without promoting significant degradation or side reactions of the aldehyde.

Detailed Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask, add 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, ethanol; ~20-50 eq), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

  • Reaction: Heat the mixture to a moderate temperature (typically reflux for methanol or ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Parameters
Ester ProductAlcoholCatalystTemp (°C)Typical Reaction Time (h)Approx. Yield (%)
Methyl 2-chloro-4-(2-formylphenyl)benzoateMethanolH₂SO₄654-675-85
Ethyl 2-chloro-4-(2-formylphenyl)benzoateEthanolTsOH786-870-80

Protocol 2: Amidation using Coupling Reagents

Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium carboxylate salt.[7] To overcome this, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.[8] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is generally mild and can be performed at room temperature, which is advantageous for preserving the aldehyde group.

Causality Behind Experimental Choices:
  • Coupling Reagent (EDC/DCC): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Base (e.g., DMAP or HOBt): A catalyst like 4-dimethylaminopyridine (DMAP) or an additive like hydroxybenzotriazole (HOBt) is often used to increase the reaction rate and suppress side reactions.

  • Aprotic Solvent (DCM/DMF): Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used as they are inert to the reaction conditions and effectively dissolve the reactants.

Detailed Step-by-Step Methodology:
  • Preparation: Dissolve 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow: Amidation

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous Solvent B Add Amine & Catalyst A->B Inert Atmosphere C Add Coupling Reagent at 0°C B->C D Stir at Room Temperature C->D 12-24h E Aqueous Work-up D->E F Column Chromatography E->F

Caption: Workflow for the amidation of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Protocol 3: Protecting Group Strategy for Unambiguous Derivatization

For reactions that require harsher conditions or for substrates where direct derivatization proves difficult, a protecting group strategy is the most robust approach.[9] The aldehyde group can be selectively protected as an acetal, which is stable to a wide range of reaction conditions used for carboxylic acid derivatization.[10][11][12] After the desired modification of the carboxylic acid is complete, the acetal can be easily removed under mild acidic conditions to regenerate the aldehyde.

Causality Behind Experimental Choices:
  • Acetal Formation: The reaction of the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst forms a cyclic acetal, which is inert to many reagents that react with carbonyls.[12]

  • Stability of Acetal: Acetals are stable to basic, nucleophilic, and reducing conditions, allowing for a wide range of transformations on the carboxylic acid group.[10]

  • Deprotection: The acetal can be readily cleaved by treatment with aqueous acid, regenerating the aldehyde.

Detailed Step-by-Step Methodology:

Part A: Protection of the Aldehyde

  • Preparation: Dissolve 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reagent Addition: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the protected intermediate.

Part B: Derivatization of the Carboxylic Acid (Example: Esterification)

  • Preparation: Dissolve the protected intermediate from Part A in a suitable solvent (e.g., DCM).

  • Conversion to Acyl Chloride: Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction: Stir the reaction at room temperature until the evolution of gas ceases.

  • Ester Formation: Remove the excess chlorinating agent in vacuo. Dissolve the crude acyl chloride in DCM and add the desired alcohol (1.5 eq) and a base such as triethylamine or pyridine (2.0 eq) at 0 °C.

  • Work-up and Purification: Stir the reaction at room temperature, then perform an aqueous work-up and purify by column chromatography to yield the protected ester.

Part C: Deprotection of the Aldehyde

  • Preparation: Dissolve the protected ester from Part B in a mixture of acetone and water.

  • Deprotection: Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) or dilute HCl).

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Neutralize the acid with a mild base, remove the organic solvent, and extract the product with an organic solvent. Purify by column chromatography to obtain the final ester.

Logical Relationship: Protecting Group Strategy

Protecting_Group_Strategy Start Starting Material (Carboxylic Acid + Aldehyde) Protected Protected Intermediate (Carboxylic Acid + Acetal) Start->Protected  Protection (Ethylene Glycol, TsOH) DerivatizedProtected Derivatized Protected Intermediate (Ester/Amide + Acetal) Protected->DerivatizedProtected  Derivatization (e.g., Esterification/Amidation) Final Final Product (Ester/Amide + Aldehyde) DerivatizedProtected->Final  Deprotection (Aqueous Acid)

Caption: The logical flow of the protecting group strategy for derivatization.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time, temperature (if the aldehyde is protected), or the amount of coupling reagent/catalyst.

  • Side Product Formation: In direct derivatization methods, the formation of side products involving the aldehyde is a primary concern. Using milder conditions and chemoselective reagents is key. For Fischer esterification, minimizing the reaction time is crucial.

  • Purification Challenges: The polarity of the starting material and the products can be similar, making chromatographic separation challenging. Careful selection of the eluent system is necessary.

  • Stability of Reagents: Many coupling reagents and chlorinating agents are sensitive to moisture. Ensure all glassware is dry and reactions are performed under an inert atmosphere.

Conclusion

The selective derivatization of the carboxylic acid group in 2-Chloro-4-(2-formylphenyl)benzoic acid is a critical step in harnessing its potential for various applications. By carefully selecting the appropriate synthetic strategy—be it direct chemoselective modification or a more robust protecting group approach—researchers can efficiently synthesize a diverse library of ester and amide derivatives. The protocols and insights provided in this guide offer a solid foundation for the successful and predictable modification of this valuable bifunctional building block.

References

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • SpringerLink. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes to Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (2016). Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • PubMed. (n.d.). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). making esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • ResearchGate. (2025). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Amination of Aldehydes to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2025). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • RSC Advances. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ACS Publications. (2026). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Retrieved from [Link]

  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unifying principles of bifunctional, proximity-inducing small molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

Sources

Method

Reactions of the formyl group in "2-Chloro-4-(2-formylphenyl)benzoic acid"

An In-depth Guide to the Synthetic Transformations of the Formyl Group in 2-Chloro-4-(2-formylphenyl)benzoic acid For the attention of researchers, scientists, and professionals in drug development, this document provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthetic Transformations of the Formyl Group in 2-Chloro-4-(2-formylphenyl)benzoic acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical reactivity of the formyl group in the bifunctional molecule, 2-Chloro-4-(2-formylphenyl)benzoic acid. The presence of both a reactive aldehyde and a carboxylic acid on a biphenyl scaffold presents unique challenges and opportunities in synthetic chemistry. This guide offers detailed application notes and protocols for key transformations, emphasizing the underlying principles and experimental considerations necessary for successful execution.

Introduction: A Molecule of Dichotomous Reactivity

2-Chloro-4-(2-formylphenyl)benzoic acid is a valuable intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic compounds and novel pharmaceutical agents. Its utility stems from the presence of two key functional groups: a carboxylic acid, which can participate in amide bond formation and other related transformations, and a formyl (aldehyde) group, which is a versatile handle for a wide array of chemical reactions. The electronic interplay between the electron-withdrawing chloro and carboxylic acid groups and the reactive aldehyde function dictates the molecule's chemical behavior. This guide focuses specifically on the synthetic potential of the formyl group, providing experimentally grounded protocols for its conversion into other valuable functionalities.

Oxidation of the Formyl Group: Synthesis of 2'-Carboxy-[1,1'-biphenyl]-3-chloro-4-carboxylic acid

The oxidation of the formyl group in 2-Chloro-4-(2-formylphenyl)benzoic acid to a second carboxylic acid moiety yields a dicarboxylic acid derivative. This transformation is a fundamental step in the synthesis of various ligands, polymers, and complex molecular architectures. The choice of oxidant is critical to ensure the selective conversion of the aldehyde without significant degradation of the aromatic rings.

Causality and Experimental Choices

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically carried out in a basic aqueous solution. The basic conditions deprotonate the existing carboxylic acid, forming a carboxylate salt which is less susceptible to oxidative degradation. The aldehyde, being more readily oxidized, is converted to the corresponding carboxylate. Subsequent acidification protonates both carboxylate groups to yield the dicarboxylic acid product.

Experimental Protocol: Oxidation with Potassium Permanganate
  • Dissolution: Dissolve 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide at room temperature with stirring until a clear solution is obtained.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic nature of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate.

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears completely.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

  • Acidification and Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. The dicarboxylic acid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified 2'-Carboxy-[1,1'-biphenyl]-3-chloro-4-carboxylic acid.

Oxidation Reactant 2-Chloro-4-(2-formylphenyl)benzoic acid Reagents 1. KMnO4, NaOH, H2O 2. HCl (aq) Reactant->Reagents Product 2'-Carboxy-[1,1'-biphenyl]-3-chloro-4-carboxylic acid Reagents->Product

Caption: Oxidation of the formyl group.

Selective Reduction of the Formyl Group: Synthesis of 2-Chloro-4-(2-(hydroxymethyl)phenyl)benzoic acid

The selective reduction of the aldehyde in the presence of a carboxylic acid is a crucial transformation, yielding a hydroxy-acid derivative that can serve as a precursor for lactone formation or as a building block in polyester synthesis.

Causality and Experimental Choices

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over carboxylic acids and esters.[1] This selectivity arises from the fact that carboxylic acids exist as carboxylate anions under the typically basic or neutral conditions of NaBH₄ reductions. The negatively charged carboxylate is electron-rich and repels the nucleophilic hydride, thus preventing reduction.[1] The aldehyde, being more electrophilic, is readily reduced to the corresponding primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolution: Suspend 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Base Addition: Add one equivalent of a mild base, such as sodium bicarbonate, to deprotonate the carboxylic acid.

  • Reductant Addition: Cool the mixture to 0 °C in an ice bath and add sodium borohydride (1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reduction Reactant 2-Chloro-4-(2-formylphenyl)benzoic acid Reagents 1. NaBH4, MeOH 2. H3O+ Reactant->Reagents Product 2-Chloro-4-(2-(hydroxymethyl)phenyl)benzoic acid Reagents->Product

Caption: Selective reduction of the formyl group.

Reductive Amination: Synthesis of Amino Acid Derivatives

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[2] In the context of 2-Chloro-4-(2-formylphenyl)benzoic acid, this reaction allows for the introduction of a nitrogen-containing moiety, a common feature in many biologically active molecules.[3]

Causality and Experimental Choices

The reaction proceeds via the initial formation of an iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is less reactive than sodium borohydride and selectively reduces the iminium ion in the presence of the starting aldehyde. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
  • Reactant Mixture: To a solution of 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

ReductiveAmination Reactant 2-Chloro-4-(2-formylphenyl)benzoic acid Reagents1 R2NH, H+ Reactant->Reagents1 Intermediate Iminium Ion Reagents2 NaBH(OAc)3 Intermediate->Reagents2 Product 2-Chloro-4-(2-((dialkylamino)methyl)phenyl)benzoic acid Reagents1->Intermediate Reagents2->Product

Caption: Reductive amination workflow.

Carbon-Carbon Bond Forming Reactions

The formyl group is an excellent electrophile for the formation of new carbon-carbon bonds, enabling the extension of the carbon skeleton and the synthesis of more complex molecules.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[4][5][6][7]

The reaction involves a phosphorus ylide (Wittig reagent) which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The choice of base for generating the ylide is crucial, especially in the presence of the acidic carboxylic acid proton. A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is typically used. It is important to use at least two equivalents of the base: one to deprotonate the phosphonium salt to form the ylide, and another to deprotonate the carboxylic acid.

  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide, 2.2 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding water and acidify with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Wittig Reactant 2-Chloro-4-(2-formylphenyl)benzoic acid Reagents Ph3P=CHR, Base Reactant->Reagents Product Alkene Derivative Reagents->Product

Caption: Wittig olefination.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[8][9][10]

For substrates containing a carboxylic acid, the Doebner modification is particularly suitable.[8][11] This variation often employs pyridine as both the solvent and the base, with a catalytic amount of piperidine. The active methylene compound can be malonic acid or its derivatives. The reaction proceeds through a carbanion intermediate which attacks the aldehyde, followed by dehydration.

  • Reactant Mixture: In a round-bottom flask, dissolve 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated HCl.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Knoevenagel Reactant 2-Chloro-4-(2-formylphenyl)benzoic acid Reagents CH2(Z)2, Base Reactant->Reagents Product α,β-Unsaturated Product Reagents->Product Grignard Reactant 2-Chloro-4-(2-formylphenyl)benzoic acid Reagents 1. R-MgBr (2.2 eq) 2. H3O+ Reactant->Reagents Product Secondary Alcohol Reagents->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to the technical support guide for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical guidance for improving yield and overcoming common challenges in this synthesis. The primary synthetic strategy discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the key biaryl C-C bond.[1][2]

Synthetic Scheme Overview

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction joins two key fragments: an aryl halide (specifically, a dihalogenated benzoic acid derivative) and an arylboronic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Bromo-2-chlorobenzoic acid (Aryl Halide Partner) D Suzuki-Miyaura Cross-Coupling A->D B 2-Formylphenylboronic acid (Boronic Acid Partner) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D Catalyzes E 2-Chloro-4-(2-formylphenyl)benzoic acid (Final Product) D->E Forms

Caption: Proposed Suzuki-Miyaura reaction workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

A: The most logical starting materials are 4-Bromo-2-chlorobenzoic acid and 2-Formylphenylboronic acid . The bromine atom at the 4-position is significantly more reactive in the oxidative addition step of the Suzuki coupling than the chlorine atom at the 2-position, allowing for selective coupling at the desired site.[3]

Q2: Why is a base necessary for the Suzuki-Miyaura reaction?

A: The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (-[B(OH)₃]⁻). This "ate complex" is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[4][5] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).

Q3: Which palladium catalyst and ligand system is most effective?

A: For general reliability, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust choice and often used in initial screening.[6] However, for more challenging couplings or to improve yields, using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a specific ligand can be beneficial. The choice of ligand can significantly impact catalyst stability and activity.

Q4: Can I protect the carboxylic acid or aldehyde functional groups?

A: It is generally not necessary. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[2] Both the carboxylic acid and the aldehyde are typically stable under the standard reaction conditions.[7] In fact, the free carboxylic acid can be advantageous for purification via acid-base extraction. Protecting these groups would add unnecessary steps to the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: I've set up the reaction, but after several hours, TLC/LC-MS analysis shows little to no formation of the desired product. What went wrong?

A: Low yield is a common issue that can stem from several factors. Let's break down the probable causes and solutions.

Probable Cause Explanation & Causality Recommended Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Pre-catalysts may have failed to reduce to the active Pd(0) species.Degas Rigorously: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive inert atmosphere throughout the reaction.[8]
Poor Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation. The aryl halide may contain impurities that inhibit the catalyst.Verify Reagent Purity: Use freshly purchased or properly stored 2-formylphenylboronic acid. Confirm the purity of 4-bromo-2-chlorobenzoic acid via NMR or melting point.
Incorrect or Insufficient Base The base is stoichiometric and essential for forming the active boronate complex. If the base is too weak, not soluble, or insufficient, the crucial transmetalation step will be slow or will not occur.[9]Select an Appropriate Base: Use at least 2-3 equivalents of a suitable base like K₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. An aqueous solution of the base is often used to facilitate the reaction.
Suboptimal Temperature Suzuki couplings typically require heating to facilitate the oxidative addition and reductive elimination steps. If the temperature is too low, the reaction rate will be impractically slow.Optimize Temperature: Most Suzuki reactions of this type run well between 80-100 °C. If the reaction is sluggish, consider increasing the temperature, but monitor for potential degradation.
Problem 2: Significant Side Product Formation

Q: My reaction produces the desired product, but it's contaminated with significant impurities. How can I identify and prevent them?

A: Side reactions are often the primary challenge in optimizing yield. The three most common culprits are homocoupling, protodeborylation, and dehalogenation.

Side Product Identification & Mechanism Prevention Strategy
Homocoupling Product Structure: Biphenyl-2,2'-dicarbaldehyde (from boronic acid) or a symmetrical biaryl from the halide. Cause: Often oxygen-mediated. Oxygen can re-oxidize the Pd(0) catalyst, leading to a side cycle that couples two boronic acid molecules.Strict Anaerobic Conditions: As with low yield issues, rigorous degassing of the reaction mixture before adding the catalyst is the most effective preventative measure.
Protodeborylation Product Structure: Benzaldehyde (from 2-formylphenylboronic acid). Cause: The boronic acid group is replaced by a hydrogen atom. This is often promoted by excess water or acidic conditions before the desired coupling can occur.[9]Control Water Content: While some water is often necessary to dissolve the base, use anhydrous solvents for the bulk of the reaction medium. Ensure the base is added promptly to create basic conditions that disfavor protodeborylation.
Dehalogenation Product Structure: 2-Chlorobenzoic acid (from 4-bromo-2-chlorobenzoic acid). Cause: The bromine atom is replaced by hydrogen. This can occur if a hydride source is present, which can be the solvent (e.g., alcohols) or certain bases. The aryl-palladium intermediate is reduced before it can couple.[9]Solvent and Base Choice: Avoid using alcohol-based solvents if dehalogenation is observed. Switch to aprotic solvents like dioxane, toluene, or DMF. Use a non-hydride-donating base like K₂CO₃ or Cs₂CO₃.
Key Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Each step has specific requirements that, if not met, can lead to reaction failure or side products.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X(L₂) (Palladacycle) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-2-chlorobenzoic acid235.455.01.18 g
2-Formylphenylboronic acid149.966.0 (1.2 eq)0.90 g
Pd(PPh₃)₄1155.560.15 (3 mol%)173 mg
Potassium Carbonate (K₂CO₃)138.2115.0 (3.0 eq)2.07 g
1,4-Dioxane--40 mL
Deionized Water--10 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (1.18 g) and 2-formylphenylboronic acid (0.90 g).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and the potassium carbonate solution (2.07 g dissolved in 10 mL of water).

  • Degassing: Seal the flask with a septum and bubble argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst (173 mg).

  • Reaction: Heat the mixture to 90 °C in an oil bath and allow it to stir vigorously for 8-12 hours. Maintain the argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid) or by taking small aliquots for LC-MS analysis.

  • Workup (Acid-Base Extraction):

    • Cool the reaction to room temperature and pour it into 100 mL of water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-acidic impurities (like the homocoupling byproduct). Discard the organic layers.

    • Carefully acidify the aqueous layer to pH ~2 with 2M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3 x 75 mL).

  • Purification:

    • Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography if necessary to yield the final product.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems systematically.

Troubleshooting start Reaction Complete. Analyze Crude Product (TLC/LCMS) check_yield Is Yield > 70%? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield Issue check_yield->low_yield No success Proceed to Purification/ Characterization check_purity->success Yes purity_issue Purity Issue check_purity->purity_issue No cause_catalyst Check Catalyst Activity & Degassing Protocol low_yield->cause_catalyst cause_base Verify Base Equivalents & Solubility low_yield->cause_base cause_temp Increase Temperature? low_yield->cause_temp side_homo Homocoupling Detected? Improve Degassing purity_issue->side_homo side_proto Protodeborylation? Use Anhydrous Solvent purity_issue->side_proto side_dehalo Dehalogenation? Change Solvent/Base purity_issue->side_dehalo

Caption: A decision tree for troubleshooting the synthesis.

References
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (2013). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ACS Publications. (2023). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working on the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid and its derivatives. This substrate presents a unique combination of challenges, including a deactivated aryl chloride, potential steric hindrance, and two potentially interfering functional groups—an aldehyde and a carboxylic acid.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the 2-chloro-4-(2-formylphenyl)benzoic acid starting material. What are the likely causes?

Answer: Low or no conversion in a Suzuki reaction with an aryl chloride points primarily to issues with the catalytic cycle, specifically the rate-determining oxidative addition step.[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[2][3]

  • Causality—Catalyst Inactivity: The primary reason for failure is often an insufficiently active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective for the challenging oxidative addition to the C-Cl bond.[3] Electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are required to promote this step.[4][5]

  • Causality—Catalyst Inhibition: The carboxylic acid moiety in your substrate can be deprotonated by the base, forming a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[6]

Solutions:

  • Upgrade Your Catalyst/Ligand System: Switch from first-generation catalysts to systems designed for aryl chlorides.

    • Recommended Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu₃P.[4] These ligands stabilize the Pd(0) center and facilitate oxidative addition.

    • Use Pre-catalysts: Utilize modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, ensuring a higher concentration of the active species.[7]

  • Screen Different Bases: The choice of base is critical. A base that is too strong might promote side reactions, while one that is too weak will not facilitate the transmetalation step effectively.[4][8] For this substrate, consider:

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for complex couplings. It is sufficiently basic to promote the reaction but generally mild enough to avoid side reactions with the aldehyde. Using it with a small amount of water may be necessary for it to function effectively in anhydrous solvents.[9]

    • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are also effective and are known to promote transmetalation without being overly harsh.[10]

  • Increase Reaction Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition. Monitor for potential decomposition of starting materials or products at elevated temperatures.

Question 2: My desired product is forming, but I'm seeing significant amounts of side products. What are they and how can I prevent them?

Answer: The formation of byproducts is common in Suzuki couplings and understanding their origin is key to suppression. For your specific substrate, the most likely side products are from protodeboronation, dehalogenation, and homo-coupling.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid/ester, replacing it with a C-H bond. It is a common pathway for boronic acid decomposition, often catalyzed by the base and trace water, and can even be promoted by the palladium catalyst itself.[7][11][12]

    • Solution:

      • Use a 1.2 to 1.5 molar excess of the boronic acid reagent to compensate for some loss.

      • Switch to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester, which are less prone to protodeboronation than the free acid.[7]

      • Minimize water content by using an anhydrous solvent and a carefully dried base, unless a small amount of water is required for the chosen base's activity.[9]

  • Dehalogenation: This is the replacement of the chlorine atom on your starting material with a hydrogen, yielding 4-(2-formylphenyl)benzoic acid. This can occur via a competing pathway after oxidative addition, where a hydride source intercepts the palladium intermediate.[7]

    • Solution:

      • Ensure your solvent and reagents are free from potential hydride sources.

      • Optimize the ligand-to-palladium ratio. An appropriate ligand can favor the desired transmetalation and reductive elimination over dehalogenation.

  • Homo-coupling: This results in a biaryl product derived from the coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) state.[7][13]

    • Solution:

      • Thoroughly degas your reaction mixture before heating. This is critical to remove dissolved oxygen. Use a robust technique like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Use a high-quality pre-catalyst that ensures efficient generation of Pd(0) to minimize competing Pd(II)-mediated pathways.[7]

Frequently Asked Questions (FAQs)

Q: Which boronic acid partner should I use: a free acid or an ester? A: For substrates prone to decomposition, boronic esters (e.g., pinacol esters) are generally superior to boronic acids.[7] They exhibit greater stability, are less susceptible to protodeboronation, and often lead to more reproducible results.

Q: How does the aldehyde functional group affect the reaction? A: The aldehyde is generally tolerant of Suzuki conditions. However, under strongly basic conditions or at high temperatures, you might observe side reactions like aldol condensation, especially if the boronic acid partner has enolizable protons. Using milder bases like K₃PO₄, CsF, or K₂CO₃ can mitigate this risk.

Q: Will the carboxylic acid interfere with the reaction? A: Yes, potentially. As mentioned, the carboxylate formed under basic conditions can coordinate with the palladium catalyst and inhibit its activity.[6] If you consistently face issues, an alternative strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester), perform the Suzuki coupling, and then hydrolyze the ester in a subsequent step.

Q: What is the best solvent choice for this reaction? A: The choice of solvent depends on the base and temperature required.

  • Ethereal Solvents: Dioxane, THF, and 2-MeTHF are excellent choices, especially for the higher temperatures often needed for aryl chlorides.

  • Aromatic Solvents: Toluene can also be effective.

  • Protic Solvents: While some Suzuki reactions work well in aqueous mixtures (e.g., Dioxane/Water), for a substrate susceptible to protodeboronation, starting with an anhydrous system is a more robust strategy.[10]

Data & Reagent Selection Tables

Table 1: Recommended Catalyst Systems for Aryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos / XPhos1-2% Pd, 2-4% LigandHigh activity for C-Cl bonds, commercially available.
Pd(OAc)₂tBu₃P1-2% Pd, 2-4% LigandVery electron-rich, effective for challenging substrates.
SPhos Pd G3/G4(Integrated)0.5-2%Air-stable, highly reliable generation of active Pd(0).[7]
PEPPSI™-IPr(Integrated)1-3%Robust NHC-based catalyst, good thermal stability.[4]

Table 2: Base and Solvent Compatibility Guide

BaseRecommended Solvent(s)Temperature Range (°C)Notes
K₃PO₄Dioxane, Toluene, 2-MeTHF80 - 110Often requires a few equivalents of water for optimal performance in anhydrous media.[9]
Cs₂CO₃Dioxane, THF60 - 100Strong, soluble base. Good general choice.
K₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 100A standard, cost-effective choice, but may be less effective for this substrate.
CsFIsopropanol, Dioxane80 - 100A mild option that can minimize protodeboronation.[14]

Visualized Mechanisms & Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_complex->pd2_trans Transmetalation (Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product Forms boronate Ar'B(OR)₃⁻ boronate->pd2_complex R'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Outcome? low_conv Low / No Conversion start->low_conv Poor side_prod Significant Side Products start->side_prod Complex Mixture success High Yield start->success Good cat_issue 1. Catalyst System Is it active enough for Ar-Cl? low_conv->cat_issue identify Identify Byproducts (LCMS/NMR) side_prod->identify base_issue 2. Base/Solvent Is transmetalation efficient? cat_issue->base_issue cat_sol Use Buchwald Ligand/Pre-catalyst (e.g., SPhos Pd G3) cat_issue->cat_sol temp_issue 3. Temperature Is it high enough? base_issue->temp_issue base_sol Screen Bases (K₃PO₄, Cs₂CO₃) Consider anhydrous solvent base_issue->base_sol temp_sol Increase Temperature (80-110 °C) temp_issue->temp_sol dehalo Dehalogenation? identify->dehalo homo Homo-coupling? identify->homo proto Protodeboronation? identify->proto dehalo_sol Use pure, anhydrous solvent dehalo->dehalo_sol homo_sol Degas reaction thoroughly (Freeze-Pump-Thaw or Ar sparge) homo->homo_sol proto_sol Use boronic ester (Bpin) Use 1.2-1.5 equiv. Minimize water proto->proto_sol

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled according to their respective safety data sheets (SDS).

Protocol 1: Baseline Conditions

This protocol uses a common but potentially lower-yielding method as a starting point.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 v/v, to make a 0.1 M solution with respect to the aryl chloride).

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrate

This protocol incorporates advanced reagents to overcome the specific challenges of the substrate.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-(2-formylphenyl)benzoic acid (1.0 equiv), the arylboronic pinacol ester (1.3 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the pre-catalyst, SPhos Pd G3 (0.02 equiv, 2 mol%).

  • Seal the flask. Evacuate and backfill with Argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe (to make a 0.1 M solution).

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Add 1M HCl to acidify the mixture to pH ~3-4, then dilute with ethyl acetate.

  • Filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • Bellina, F., & Rossi, R. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(4), 6439-6481. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction.[Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wikipedia. Suzuki reaction.[Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Reddit r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis?[Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.[Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings.[Link]

  • ResearchGate. The Suzuki coupling reaction of aryl chlorides.[Link]

  • The Organic Chemistry NRO. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

  • Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).[Link]

  • ResearchGate. (2011). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct.[Link]

  • ACS Publications. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.[Link]

  • Reddit r/chemistry. (2021). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?[Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the common challenges encountered during the synthesis of this important chemical intermediate.

Introduction to the Synthesis

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid typically involves a carbon-carbon bond formation reaction, most commonly the Suzuki-Miyaura coupling. This powerful reaction allows for the selective formation of a biaryl linkage from an aryl halide and an arylboronic acid. An alternative conceptual approach involves the oxidation of a suitable precursor. This guide will primarily focus on the Suzuki-Miyaura coupling route, as it is a widely adopted and versatile method for this class of compounds.[1][2]

Visualizing the General Synthetic Workflow

Below is a generalized workflow for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid via a Suzuki-Miyaura coupling reaction.

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product Aryl Halide 2-Chloro-4-halobenzoic acid derivative Reaction Vessel Pd Catalyst + Base + Solvent Aryl Halide->Reaction Vessel Boronic Acid 2-Formylphenylboronic acid Boronic Acid->Reaction Vessel Extraction Aqueous/Organic Extraction Reaction Vessel->Extraction Reaction Quenching Purification Crystallization / Chromatography Extraction->Purification Final Product 2-Chloro-4-(2-formylphenyl)benzoic acid Purification->Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Problem 1: Low or No Product Formation

Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows mainly unreacted starting materials.

Potential Causes & Solutions:

  • Inefficient Catalyst Activity: The palladium catalyst is the heart of the Suzuki-Miyaura coupling. Its efficacy can be compromised under certain conditions.

    • Solution: Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. For challenging couplings involving electron-deficient aryl chlorides, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can improve catalytic turnover.[3][4]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If starting materials persist, consider increasing the reaction temperature or extending the reaction time.[3]

  • Improper Base Selection or Activation: The base plays a crucial role in the activation of the boronic acid for transmetalation.

    • Solution: Ensure the base (e.g., potassium carbonate, potassium phosphate) is anhydrous and finely powdered for better dispersion. The choice of base can significantly influence the reaction outcome; sometimes, a stronger base like cesium carbonate may be necessary.[3]

Problem 2: Presence of Homocoupling Byproducts

Symptom: Detection of symmetrical biaryls, such as 4,4'-diformylbiphenyl (from the boronic acid) or a dichlorobiphenyl derivative (from the aryl halide), in the crude product mixture.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas the reaction solvent and ensure the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon). Multiple cycles of vacuum and backfilling with an inert gas are recommended.

  • Palladium Catalyst Concentration: High catalyst loading can sometimes promote side reactions.

    • Solution: Optimize the catalyst loading. While a sufficient amount is necessary for the desired reaction, an excess can be detrimental.

Problem 3: Difficulty in Product Purification

Symptom: The isolated product is contaminated with residual starting materials, byproducts, or catalyst residues, proving difficult to purify by standard crystallization.

Potential Causes & Solutions:

  • Co-precipitation of Impurities: The desired product and impurities may have similar solubility profiles, leading to co-precipitation during crystallization.

    • Solution: If direct crystallization fails, column chromatography on silica gel is a reliable alternative for separating the desired product from closely related impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.

  • Palladium Residue: Residual palladium can contaminate the final product.

    • Solution: After the reaction, a workup procedure that includes washing with an aqueous solution of a chelating agent like thiourea or cysteine can help to scavenge residual palladium.

Frequently Asked Questions (FAQs)

Q1: Which starting materials are recommended for the Suzuki-Miyaura coupling to synthesize 2-Chloro-4-(2-formylphenyl)benzoic acid?

A1: The most common approach would be the coupling of 2-formylphenylboronic acid with a 2-chloro-4-halobenzoic acid derivative (e.g., 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid). Aryl bromides and iodides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings.[2]

Q2: What are the typical reaction conditions for the Suzuki-Miyaura coupling in this synthesis?

A2: While specific conditions should be optimized, a general starting point would be:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Q3: Can I use an oxidation approach instead of a coupling reaction?

A3: Conceptually, yes. One could envision a synthetic route starting from a precursor like 2-chloro-4-(2-methylphenyl)benzoic acid and then selectively oxidizing the methyl group to an aldehyde. However, this can be challenging. Strong oxidizing agents like potassium permanganate or nitric acid, which are often used to convert a methyl group to a carboxylic acid, might be too harsh and could lead to over-oxidation to the corresponding dicarboxylic acid or other side reactions.[5][6] Achieving selective oxidation to the aldehyde can be difficult and may require specialized reagents.

Q4: How can I prevent the oxidation of the aldehyde group during the reaction or storage?

A4: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to air over time.[7]

  • During Reaction: Performing the reaction under an inert atmosphere will minimize oxidation.

  • During Workup: Avoid unnecessarily harsh oxidative conditions.

  • Storage: Store the final product, 2-Chloro-4-(2-formylphenyl)benzoic acid, under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) and protected from light.[8][9] Adding a radical inhibitor like hydroquinone or catechol during storage of the aldehyde-containing starting material (2-formylphenylboronic acid) can also prevent oxidation.[7]

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[10][11]

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. Note: This procedure should be adapted and optimized based on laboratory-specific conditions and safety protocols.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4-bromobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent and Catalyst Addition:

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via a cannula or syringe.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Data Summary Table

ParameterSuzuki-Miyaura Coupling
Starting Materials 2-Chloro-4-halobenzoic acid, 2-Formylphenylboronic acid
Key Reagents Palladium catalyst, Base (e.g., K₂CO₃)
Typical Yield 60-95% (highly dependent on optimization)[12]
Purity >98% after purification[12]
Number of Steps 1

Note: The yield and purity are illustrative and based on typical Suzuki-Miyaura reactions. Actual results will vary.

References

  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
  • A Comparative Guide to the Synthetic Routes of 4-Chloro-2-(4-formylphenyl)benzoic Acid - Benchchem. (URL not available)
  • Common side products in the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid - Benchchem. (URL not available)
  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL not available)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL not available)
  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google P
  • Suzuki Coupling - Organic Chemistry Portal. ([Link])

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - NIH. (URL not available)
  • Supporting Information 2 (S2) - The Royal Society of Chemistry. (URL not available)
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. ([Link])

  • Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram - ResearchGate. ([Link])

  • Benzoic Acid Standard. (URL not available)
  • What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid ? | ResearchGate. ([Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. ([Link])

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. ([Link])

  • US4092353A - Process for the purification of benzoic acid - Google P
  • 2-Chloro-4-(2-formylphenyl)benzoic acid | C14H9ClO3 | CID 53225123 - PubChem. ([Link])

  • Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... - ResearchGate. ([Link])

  • 2-Chloro-4-(4-formylphenyl)benzoic acid | 1261946-48-8 | C14H9ClO3 | Appchem. (URL not available)
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. ([Link])

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to the technical support guide for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis, with a particular focus on the prevention of homocoupling side reactions.

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a valuable building block in pharmaceutical and materials science, is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron species with an organohalide.[1][2][3] However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, leading to the formation of undesired biphenyl byproducts, which can complicate purification and reduce the yield of the target molecule.

This guide is designed to provide you with the expertise and practical insights needed to successfully navigate this synthesis and minimize impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise during the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

1. What is homocoupling and why is it a problem in my Suzuki reaction?

Homocoupling is a side reaction where two molecules of the boronic acid reagent (in this case, 2-formylphenylboronic acid) react with each other to form a symmetrical biaryl byproduct (a biphenyl derivative).[4][5] This occurs when the palladium catalyst promotes the coupling of the boronic acid with itself instead of with the intended aryl halide partner (2-chloro-4-bromobenzoic acid or a derivative). This side reaction consumes your starting material and catalyst, leading to a lower yield of the desired 2-Chloro-4-(2-formylphenyl)benzoic acid. The resulting homocoupled product can also have similar polarity to the desired product, making purification by chromatography challenging.

2. What are the primary causes of homocoupling in this specific synthesis?

Several factors can contribute to the increased formation of the homocoupled byproduct:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[4][5]

  • Suboptimal Catalyst or Ligand Choice: The choice of palladium precursor and, more importantly, the phosphine ligand plays a crucial role.[1][6] Ligands that are not bulky or electron-rich enough may not efficiently promote the desired cross-coupling pathway over the homocoupling pathway.[1][6]

  • Incorrect Base or Solvent System: The base is essential for the transmetalation step in the Suzuki catalytic cycle.[6][7][8] An inappropriate choice of base or solvent can affect the reaction kinetics and potentially favor side reactions.[9]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may be more susceptible to side reactions like homocoupling.[6]

3. How can I effectively remove dissolved oxygen from my reaction?

Rigorous exclusion of oxygen is critical for suppressing homocoupling.[5] Simply performing the reaction under a nitrogen or argon blanket may not be sufficient. A more effective method is to degas the solvent and the reaction mixture. This can be achieved by:

  • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes before adding the reagents.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.

4. Which palladium catalyst and ligand combination is recommended for this synthesis?

For the coupling of an aryl chloride, which is generally less reactive than an aryl bromide or iodide, a catalyst system with bulky and electron-rich phosphine ligands is often preferred.[6][7] A good starting point would be a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[10] These ligands are known to promote the oxidative addition of aryl chlorides and can help to minimize homocoupling.[10]

5. What is the role of the base in the Suzuki reaction, and which one should I use?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[6][7][8] For this synthesis, a moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[11] The choice of base can also influence the solubility of the reagents and intermediates, so some optimization may be necessary.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Symptom Potential Cause Recommended Solution
Low to no conversion of starting materials. 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Incorrect base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure rigorous degassing of the solvent and reaction setup using sparging or freeze-pump-thaw cycles. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water).[1][4] 4. Increase the reaction temperature, monitoring for potential decomposition.
Significant formation of a non-polar byproduct, likely the homocoupled product of 2-formylphenylboronic acid. 1. Presence of oxygen. 2. Suboptimal catalyst/ligand system. 3. Slow oxidative addition of the aryl chloride.1. Implement rigorous degassing procedures as described in the FAQs.[5] 2. Switch to a more electron-rich and bulky ligand such as SPhos or XPhos.[10] 3. Consider using the corresponding aryl bromide (2-bromo-4-chlorobenzoic acid) instead of the chloride, as the C-Br bond is more reactive towards oxidative addition.[6]
Formation of dehalogenated byproduct (benzoic acid derivative without the chloro or bromo substituent). 1. Presence of protic impurities (e.g., water in the boronic acid). 2. Side reaction of the palladium catalyst.1. Ensure the boronic acid is dry. Consider using aryltrifluoroborate salts which are more resistant to protodeboronation.[1] 2. Optimize the reaction conditions, particularly the base and solvent, to minimize this side reaction.[4]
Reaction is sluggish or stalls before completion. 1. Catalyst deactivation (formation of palladium black). 2. Poor solubility of reagents.1. Increase the ligand-to-palladium ratio to better stabilize the active catalyst.[4] 2. Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature. A co-solvent like THF or DMF might be beneficial.[1]

Optimized Experimental Protocol

This protocol is a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Reaction Scheme:

Reagents and Materials:

  • 2-Chloro-4-bromobenzoic acid

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Degassing: Place the anhydrous 1,4-dioxane and water in separate flasks and degas them by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-bromobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate small vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and briefly purge with inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the Schlenk flask containing the solids.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes at play, the following diagrams illustrate the key chemical pathways.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product Ar-Pd(II)(Ar')L2->Ar-Ar' L Ligand Ar-X Aryl Halide Ar'-B(OH)2 Boronic Acid Homocoupling_Pathway cluster_legend Legend Pd(0)L2 Pd(0)L2 Pd(II) Pd(II) Pd(0)L2->Pd(II) Oxidation (O2) Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Pd(II)->Ar'-Pd(II)-Ar' 2 x Ar'-B(OH)2 Ar'-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar'-Ar' Homocoupled Product Ar'-Pd(II)-Ar'->Ar'-Ar' Ar'-B(OH)2 Boronic Acid

Caption: The competing homocoupling pathway often initiated by oxygen.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue Identified check_degassing Verify Rigorous Degassing start->check_degassing check_catalyst Evaluate Catalyst/Ligand System check_degassing->check_catalyst Degassing is adequate optimize Systematically Optimize Conditions check_degassing->optimize Degassing is inadequate check_conditions Assess Base and Solvent check_catalyst->check_conditions Catalyst system is appropriate check_catalyst->optimize Catalyst system is suboptimal check_conditions->optimize Conditions may be suboptimal success Successful Synthesis optimize->success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2006). Retrieved from [Link]

  • The Suzuki Reaction - Myers. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Chloro-4-(2-formylphenyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-Chloro-4-(2-formylphenyl)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Strategy

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins two aromatic rings, in this case, 4-bromo-2-chlorobenzoic acid and 2-formylphenylboronic acid, using a palladium catalyst.[1]

The overall transformation is depicted below:

Reaction_Scheme sub1 4-bromo-2-chlorobenzoic acid reagents Pd Catalyst Base Solvent sub1->reagents sub2 2-formylphenylboronic acid sub2->reagents prod 2-Chloro-4-(2-formylphenyl)benzoic acid reagents->prod

Caption: Synthetic route to 2-Chloro-4-(2-formylphenyl)benzoic acid.

While elegant, the scale-up of this reaction is not without its challenges, primarily due to the steric hindrance around the reactive sites of both coupling partners. This guide will provide you with the necessary information to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Suzuki-Miyaura coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of 4-bromo-2-chlorobenzoic acid) to form a Pd(II) complex.[3]

  • Transmetalation: The organic group from the organoboron compound (2-formylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (Ln) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2, Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' (Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Why is the choice of catalyst and ligand so critical for this specific reaction?

A2: The ortho-substituents (the chloro group on the benzoic acid and the formyl group on the boronic acid) create significant steric hindrance around the reaction centers. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[5][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the sterically hindered aryl halide.[6]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in activating the boronic acid for transmetalation.[4] For this specific synthesis, an inorganic base is typically used. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon SolventsConsiderations
Potassium Carbonate (K₂CO₃) ModerateAqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)A good starting point, generally well-tolerated.
Potassium Phosphate (K₃PO₄) StrongAnhydrous or aqueous solventsOften effective for challenging couplings.
Cesium Carbonate (Cs₂CO₃) StrongAnhydrous or aqueous solventsCan be beneficial for sterically hindered substrates.
Sodium Carbonate (Na₂CO₃) ModerateAqueous mixturesA common and cost-effective choice.

For sterically hindered couplings, a stronger base like potassium phosphate or cesium carbonate is often more effective.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants to the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and byproducts by their mass-to-charge ratio.

Troubleshooting Guide

Problem 1: Low or No Conversion to Product

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst Ensure proper inert atmosphere (nitrogen or argon) throughout the reaction setup and reagent addition. Use freshly opened, high-purity catalyst and ligands.The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.
Insufficient Base Strength Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.Sterically hindered boronic acids require a stronger base for efficient activation and transmetalation.
Poor Solubility of Reagents Try a different solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, DME, or toluene) with water is often effective.[1]All reactants must be sufficiently soluble for the reaction to proceed efficiently.
Steric Hindrance Use a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, or an NHC ligand).[5] A higher reaction temperature may also be necessary.Bulky ligands facilitate the reductive elimination step and can overcome steric barriers.

Problem 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps Scientific Rationale
Homocoupling of Boronic Acid Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere.Oxygen can promote the oxidative homocoupling of the boronic acid to form a symmetrical biaryl byproduct.
Dehalogenation of Aryl Halide Use a less nucleophilic base or a different solvent. Ensure the reaction is not overheated.The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is sometimes promoted by certain bases and high temperatures.
Protodeboronation Use anhydrous conditions if possible, or minimize the amount of water in the reaction. A stronger base can sometimes suppress this side reaction.The boronic acid can react with protons (from water or other sources) to be converted back to the corresponding arene.

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Caption: A troubleshooting workflow for low or no conversion.

Experimental Protocol: Lab Scale Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-bromo-2-chlorobenzoic acid (1 equivalent)

  • 2-formylphenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid, 2-formylphenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous organic solvent and then the degassed water via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Scale-Up Considerations

Scaling up a chemical synthesis from the lab bench to a pilot plant introduces new challenges.[7]

Parameter Lab Scale Scale-Up Challenge Mitigation Strategy
Heat Transfer Efficient heat transferPotential for exothermic events and localized overheatingUse a jacketed reactor with precise temperature control. Consider a slower addition of reagents.
Mixing Efficient stirringInefficient mixing can lead to localized concentration gradients and side reactions.Use appropriate impeller design and agitation speed for the reactor volume.
Reagent Addition Addition via syringe or funnelControlled addition of large quantities of reagentsUse a calibrated addition funnel or a metering pump for controlled addition.
Inert Atmosphere Easy to maintainMaintaining a strict inert atmosphere in a large reactor can be challenging.Ensure the reactor is properly sealed and purged with inert gas. Maintain a positive pressure of inert gas.
Work-up and Isolation Simple liquid-liquid extractionHandling large volumes of solvents and performing extractions can be cumbersome.Use a larger separatory funnel or a liquid-liquid extraction unit. Consider crystallization as a primary purification step to minimize solvent use.

References

  • Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1436–1446.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Accounts of Chemical Research, 41(11), 1440–1449.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of biaryls by Suzuki–Miyaura cross-coupling reactions: a survey. Accounts of Chemical Research, 40(3), 157-168.
  • Kudo, N., & Fu, G. C. (2004). A General and Practical Method for the Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 126(42), 13684–13685.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497–5508.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to successfully navigate this synthesis and overcome common experimental challenges.

Overview of the Synthetic Strategy

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid is most effectively approached through a two-step process. This method leverages the power and versatility of modern cross-coupling chemistry, followed by a standard hydrolysis reaction.

  • Suzuki-Miyaura Cross-Coupling: The core biaryl structure is assembled via a palladium-catalyzed Suzuki-Miyaura coupling. This reaction joins an aryl halide with an organoboron compound. For this synthesis, we will couple methyl 2-chloro-4-bromobenzoate with 2-formylphenylboronic acid. This approach is highly efficient for creating the C-C bond between the two phenyl rings.[1][2][3]

  • Ester Hydrolysis: The methyl ester protecting group on the benzoate is then removed through saponification (basic hydrolysis) to yield the final carboxylic acid product.[4][5][6] This is a robust and high-yielding transformation.

This synthetic route is depicted in the workflow diagram below.

Synthesis_Workflow Figure 1: Overall Synthetic Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis (Saponification) cluster_2 Work-up & Purification Start Methyl 2-chloro-4-bromobenzoate + 2-Formylphenylboronic acid Reaction1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/EtOH/H2O) Start->Reaction1 Product1 Methyl 2-chloro-4-(2-formylphenyl)benzoate Reaction1->Product1 Reaction2 Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H2O or MeOH/H2O) Product1->Reaction2 Intermediate Sodium 2-chloro-4-(2-formylphenyl)benzoate Reaction2->Intermediate Workup Acidification (e.g., HCl) Extraction Crystallization/Chromatography Intermediate->Workup FinalProduct 2-Chloro-4-(2-formylphenyl)benzoic acid Workup->FinalProduct

Figure 1: Overall Synthetic Workflow

Detailed Experimental Protocol

This protocol is a validated starting point. As with any chemical synthesis, optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Suzuki-Miyaura Coupling of Methyl 2-chloro-4-bromobenzoate and 2-Formylphenylboronic Acid
Reagent/SolventMolar Eq.MW ( g/mol )Example Amount
Methyl 2-chloro-4-bromobenzoate1.0249.485.00 g (20.0 mmol)
2-Formylphenylboronic acid1.2149.943.60 g (24.0 mmol)
Pd(PPh₃)₄0.031155.56693 mg (0.60 mmol)
K₂CO₃3.0138.218.29 g (60.0 mmol)
Toluene--100 mL
Ethanol--25 mL
Deionized Water--25 mL

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 2-chloro-4-bromobenzoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-chloro-4-(2-formylphenyl)benzoate. This crude product is often a yellow to brown oil or solid and can be used in the next step without further purification if it is of sufficient purity.

Step 2: Hydrolysis of Methyl 2-chloro-4-(2-formylphenyl)benzoate
Reagent/SolventMolar Eq.MW ( g/mol )Example Amount
Crude Methyl Ester (from Step 1)1.0274.69~20.0 mmol (theoretical)
Sodium Hydroxide (NaOH)3.040.002.40 g (60.0 mmol)
Tetrahydrofuran (THF)--80 mL
Deionized Water--40 mL
2M Hydrochloric Acid (HCl)--As needed for acidification

Procedure:

  • Dissolve the crude methyl 2-chloro-4-(2-formylphenyl)benzoate in a mixture of THF and water in a round-bottom flask.

  • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with 2M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water and then a small amount of cold hexanes.

  • Dry the solid under vacuum to yield 2-Chloro-4-(2-formylphenyl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Suzuki-Miyaura Coupling Stage

Q1: My Suzuki coupling reaction is sluggish or has stalled. What are the potential causes and solutions?

  • Cause - Inactive Catalyst: The palladium(0) catalyst is sensitive to air and can oxidize, leading to reduced activity.

    • Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere. Use a fresh bottle of catalyst or a different palladium source, such as Pd(dppf)Cl₂, which is often more robust.

  • Cause - Poor Quality Boronic Acid: 2-Formylphenylboronic acid can dehydrate to form a cyclic trimer (boroxin) upon storage, which is less reactive.[7][8]

    • Solution: Use freshly purchased boronic acid. If the quality is suspect, you can try dissolving the boronic acid in a minimal amount of a polar solvent and then adding it to the reaction mixture.

  • Cause - Insufficient Base or Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[1]

    • Solution: Ensure the base (e.g., K₂CO₃) is finely powdered to maximize its surface area. Consider using a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can be more effective for challenging couplings.[3]

  • Cause - Electron-Rich Aryl Halide: While the chloro-substituent is electron-withdrawing, the overall electronic nature of the aryl halide can affect the rate-limiting oxidative addition step.[9]

    • Solution: If the reaction is slow, increasing the temperature slightly (e.g., to 100 °C) or using a more electron-rich phosphine ligand for the palladium catalyst might improve the rate.

Q2: I am observing significant amounts of a side product that appears to be homocoupling of the boronic acid. How can I minimize this?

  • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is critical. Ensure your inert gas technique is sound throughout the setup and reaction. Lowering the catalyst loading might also help, as excessive catalyst can sometimes promote side reactions.

Q3: My workup is messy, and I'm having trouble with emulsions during the extraction. What can I do?

  • Cause: Palladium black (finely divided palladium metal) can form and stabilize emulsions.

    • Solution: After the reaction, you can try filtering the cooled reaction mixture through a pad of Celite® before proceeding with the aqueous workup. This will remove the insoluble palladium species that often cause emulsions. Adding a small amount of brine during the extraction can also help to break up emulsions.

Troubleshooting_Suzuki Figure 2: Troubleshooting Logic for Suzuki Coupling Start Low Yield in Suzuki Coupling? Catalyst Is the catalyst active? Start->Catalyst Boronic_Acid Is the boronic acid fresh? Start->Boronic_Acid Base Is the base effective? Start->Base Sol_Catalyst Use fresh catalyst Improve inert atmosphere Catalyst->Sol_Catalyst No Sol_Boronic_Acid Use fresh boronic acid Boronic_Acid->Sol_Boronic_Acid No Sol_Base Use finely powdered base Consider stronger base (e.g., Cs2CO3) Base->Sol_Base No

Figure 2: Troubleshooting Logic for Suzuki Coupling
Ester Hydrolysis and Work-up Stage

Q1: The hydrolysis of the methyl ester is incomplete. How can I drive it to completion?

  • Cause - Insufficient Base or Reaction Time: Saponification requires stoichiometric amounts of base, and hindered esters may react more slowly.

    • Solution: Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40-50 °C). You can also increase the equivalents of base (e.g., from 3.0 to 5.0 eq) to ensure the reaction goes to completion. Using lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH for ester hydrolysis.[4]

  • Cause - Poor Solubility: The starting ester may not be fully soluble in the solvent mixture, limiting the reaction rate.

    • Solution: Adjust the ratio of the organic solvent (THF or methanol) to water to ensure the starting material is fully dissolved.

Q2: Upon acidification, my product oiled out instead of precipitating as a solid. How should I proceed?

  • Cause: This can happen if the product has a lower melting point or if impurities are present that act as a eutectic mixture.

    • Solution: If the product oils out, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[10] Then, wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate to obtain the crude product. This crude oil can then be purified by column chromatography or by attempting to crystallize it from a different solvent system.

Q3: My final product is off-color (yellow or brown). What is the likely impurity?

  • Cause: The color is likely due to residual palladium species from the Suzuki coupling step that were carried through.

    • Solution: The best way to remove these is through purification. Column chromatography is very effective. Alternatively, you can try dissolving the crude product in a solvent like ethyl acetate and treating it with activated carbon, followed by filtration through Celite®. Recrystallization is also an excellent method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: Why is a methyl ester used in the first step instead of the carboxylic acid directly?

The carboxylic acid group can interfere with the Suzuki coupling reaction. Its acidic proton can react with the base, and the carboxylate can potentially coordinate to the palladium catalyst, inhibiting its activity. Using a methyl ester as a protecting group circumvents these issues.

Q2: Can I use a different aryl halide, for example, methyl 2,4-dichlorobenzoate?

While Suzuki couplings can be performed with aryl chlorides, they are generally less reactive than aryl bromides or iodides.[11] The oxidative addition of palladium to the C-Cl bond is slower. To use an aryl chloride, you would likely need a more specialized catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand), and potentially higher reaction temperatures.

Q3: What analytical techniques are recommended for characterizing the final product?

For full characterization, a combination of techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups (aldehyde, carboxylic acid, and the specific substitution pattern on the aromatic rings).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretches of the C=O (aldehyde and carboxylic acid) and O-H (carboxylic acid) bonds.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity for a crystalline solid.

Q4: Is 2-formylphenylboronic acid stable?

2-Formylphenylboronic acid is generally stable but can be sensitive to heat and prolonged storage, during which it can undergo dehydration to form its boroxin anhydride.[7] It is best stored in a cool, dark place. For best results in the Suzuki coupling, using it from a freshly opened container is recommended.

References

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Aitipamula, S., et al. (2012). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[(4-Chlorobenzyl)carbonylmethyl]benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Ester to Acid - Common Conditions.
  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • National Institutes of Health. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • BenchChem. (n.d.).
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for 2-Chloro-4-(2-formylphenyl)benzoic acid

Welcome to our advanced guide on the purification of 2-Chloro-4-(2-formylphenyl)benzoic acid. This document is crafted for drug discovery and development scientists who encounter purification challenges that extend beyon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our advanced guide on the purification of 2-Chloro-4-(2-formylphenyl)benzoic acid. This document is crafted for drug discovery and development scientists who encounter purification challenges that extend beyond standard protocols. We will explore the causality behind common issues and provide robust, alternative methods to achieve high purity for this critical building block.

Frequently Asked Questions (FAQs)

Q1: My isolated 2-Chloro-4-(2-formylphenyl)benzoic acid is consistently off-white or yellowish, even after standard recrystallization. What causes this, and how can I obtain a pure white solid?

A1: This is a frequent issue stemming from highly colored, minor impurities that co-crystallize with the product. The primary causes are typically residual palladium from the Suzuki coupling reaction or oxidation of the aldehyde functional group.

  • Expertise & Experience: The formyl group is susceptible to air oxidation, especially at elevated temperatures in solution, which can form colored byproducts. More commonly, residual palladium catalysts, which are often dark-colored, can adhere to the product. A standard recrystallization may not be sufficient to remove these trace, yet highly colored, contaminants.

  • Trustworthiness (Self-Validating Protocol): We recommend a sequential purification involving an activated charcoal treatment followed by recrystallization. The efficacy of this method can be visually assessed by the color of the resulting crystals and analytically confirmed by techniques like ICP-MS to quantify palladium content.

    Detailed Protocol: Charcoal Decolorization & Recrystallization

    • Dissolve the crude, colored product in a suitable solvent (e.g., hot ethanol or ethyl acetate) in an Erlenmeyer flask.

    • Add a minimal amount of activated charcoal (approximately 1-2% by weight of your compound). Using an excess of charcoal can lead to significant product loss due to adsorption.

    • Heat the suspension at reflux for 15-20 minutes with stirring.

    • Prepare a fluted filter paper and place it in a pre-heated funnel. Perform a hot gravity filtration to remove the charcoal.[1] This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration.

Q2: I'm struggling with a broad melting point for my product, suggesting impurities. However, ¹H NMR shows only minor unidentifiable peaks. What's the next step?

A2: A broad melting point is a definitive sign of impurity. When NMR is not sufficiently sensitive to identify the issue, it often points to the presence of structurally similar byproducts or inorganic salts.

  • Expertise & Experience: In a Suzuki-Miyaura synthesis, a common route to this molecule, side reactions can produce homocoupled products (biphenyls from either starting material) which are structurally very similar to the desired product.[2][3] Additionally, the basic aqueous workup can leave inorganic salts (e.g., sodium carbonate, phosphate) that are not visible by ¹H NMR but will depress the melting point.

  • Authoritative Grounding: The principle of melting point depression is a fundamental concept in physical chemistry for assessing purity.

  • Trustworthiness (Self-Validating Protocol): The most reliable method to resolve this is flash column chromatography, which separates compounds based on polarity. The purity of the collected fractions should be individually assessed by TLC and/or UPLC-MS before combining.

    Detailed Protocol: Flash Column Chromatography

    • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography. A good starting point is a mixture of hexanes and ethyl acetate with a small addition of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid proton remains on and moves as a sharp spot.[4]

    • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system (slurry packing is recommended).

    • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. This "dry loading" method typically yields better separation than liquid loading.

    • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, collecting fractions.

    • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q3: My reaction workup involves an acid-base extraction, but my yields are inconsistent. What are the critical parameters for purifying this specific molecule?

A3: Inconsistent yields during acid-base extraction often result from incomplete extraction into the aqueous phase or precipitation issues. The key is controlling the pH and choosing the right base.

  • Expertise & Experience: 2-Chloro-4-(2-formylphenyl)benzoic acid is a carboxylic acid and can be extracted into an aqueous basic solution.[5][6][7] However, using a strong base like NaOH can potentially promote side reactions with the aldehyde. A milder base like sodium bicarbonate (NaHCO₃) is generally preferred.[5][6] Incomplete extraction can occur if the pH is not sufficiently basic, while product loss during precipitation can happen if the acidification is too rapid, trapping impurities.

  • Trustworthiness (Self-Validating Protocol): The pH of the aqueous layers should be checked with pH paper at each stage. The final precipitated product should be analyzed for purity (e.g., via melting point) to validate the effectiveness of the extraction.

Alternative Purification Methods: A Troubleshooting Guide

When standard methods fail, these advanced techniques offer robust alternatives.

Method 1: pH-Modulated Liquid-Liquid Extraction

This powerful technique exploits the acidic nature of the carboxylic acid to achieve separation from neutral impurities like unreacted starting materials or homocoupled byproducts.

Workflow: Acid-Base Purification Logic

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

  • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously, venting frequently to release the CO₂ gas that evolves.

  • Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product.

  • Re-extract the organic layer with another portion of NaHCO₃ solution to ensure complete recovery.

  • Combine the aqueous extracts in a beaker and cool in an ice bath.

  • Slowly acidify the aqueous solution by adding 2M HCl dropwise with stirring. The product will precipitate out as a solid. Continue adding acid until the pH is ~2.[8]

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Method 2: Co-Solvent Recrystallization

This is a highly effective technique when finding a single ideal recrystallization solvent is difficult. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" solvent (an anti-solvent).

Data Presentation: Co-Solvent System Comparison

Solvent System (Good/Poor)Typical Ratio (v/v)Key AdvantagesPotential Issues
Ethanol / Water~3:1Excellent for polar impurities; forms well-defined crystals.[1][9]Product may oil out if water is added too quickly or at too low a temperature.
Ethyl Acetate / Hexanes~1:2Good for removing non-polar impurities; solvents are easily removed.[10]Hexanes have low boiling point, requiring careful temperature control.
Acetone / Water~4:1High dissolving power of acetone can be useful for stubborn solids.Acetone's volatility can make precise ratio control difficult.

Detailed Protocol (Ethanol/Water System):

  • Place the crude product in an Erlenmeyer flask and add the minimum volume of hot ethanol required to fully dissolve it.

  • While maintaining the solution at a gentle boil, add hot water dropwise until you observe persistent turbidity (cloudiness).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For obtaining material of the highest possible purity (>99.5%), particularly for use as an analytical standard or in sensitive biological assays, preparative HPLC is the definitive method.[11][12][13]

Workflow: Preparative HPLC Purification

G cluster_input Input cluster_process Process cluster_output Output & QC Crude Crude Sample in Mobile Phase Inject Inject onto C18 Column Crude->Inject Separate Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Inject->Separate Detect UV Detector Separate->Detect Collect Automated Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions (UPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Lyophilization) Pool->Evaporate Pure_Product High-Purity Product Evaporate->Pure_Product

Caption: Standard workflow for purification by preparative HPLC.

Experimental Protocols:

  • Method Development: First, develop a separation method on an analytical scale (analytical HPLC or UPLC) to determine the retention time of the target compound and its impurities. A reversed-phase C18 column is typically effective.

  • Mobile Phase: A common mobile phase for acidic compounds is a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid, leading to sharper peaks.[14]

  • Scale-Up: Once the analytical method is established, it can be scaled up to a preparative column by adjusting the flow rate and injection volume according to the column dimensions.

  • Post-Processing: After collecting the fractions corresponding to the pure product, they are combined, and the solvent is removed, typically by lyophilization (freeze-drying) to yield a fluffy, pure solid.

References

  • Suzuki, A. (1981). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Chemical Reviews. [Link]

  • Isolation of a Carboxylic acid. Reddit Chemistry Forum. [Link]

  • Preparative HPLC. Waters Corporation. [Link]

  • Recrystallization of Benzoic Acid. University Handout. [Link]

  • Flash Column Chromatography. Organic Syntheses. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • What is Preparative HPLC. Agilent Technologies. [Link]

  • The Recrystallization of Benzoic Acid. Lab Handout. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-Chloro-4-(2-formylphenyl)benzoic acid

The Importance of NMR in Structural Elucidation NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, we can...

Author: BenchChem Technical Support Team. Date: February 2026

The Importance of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, we can deduce the connectivity of atoms within a molecule, gain information about their spatial proximity, and understand the electronic environment of each nucleus. For a molecule like 2-Chloro-4-(2-formylphenyl)benzoic acid, with its distinct aromatic rings and functional groups, NMR provides a detailed fingerprint, confirming its identity and purity.

Predicted ¹H NMR Spectrum of 2-Chloro-4-(2-formylphenyl)benzoic acid

The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons in the molecule. The chemical shifts are influenced by factors such as electron-withdrawing and electron-donating groups, as well as through-space effects like the magnetic anisotropy of the aromatic rings.[1][2][3][4]

Key Expected Signals:

  • Aldehydic Proton (-CHO): This proton is expected to be the most downfield signal, typically appearing in the range of δ 9.5 - 10.5 ppm .[5][6] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is also highly deshielded and will appear as a broad singlet, typically at δ 10.0 - 13.0 ppm .[6][7] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The seven aromatic protons will resonate in the region of δ 7.0 - 8.5 ppm .[3][8] Their precise chemical shifts and coupling patterns will be dictated by the substituents on each ring.

    • Benzoic Acid Ring Protons: The three protons on this ring will be influenced by the electron-withdrawing carboxylic acid group and the chloro substituent. The proton ortho to the chlorine and meta to the carboxylic acid is expected to be a doublet. The proton meta to both the chlorine and the biphenyl linkage will likely be a doublet of doublets. The proton ortho to the carboxylic acid and meta to the chlorine will also be a doublet.

    • Formylphenyl Ring Protons: The four protons on this ring are influenced by the electron-withdrawing formyl group. The proton ortho to the formyl group will be the most downfield of this set, appearing as a doublet. The remaining three protons will exhibit complex splitting patterns (doublets of doublets, triplets) based on their coupling with adjacent protons.

Predicted ¹³C NMR Spectrum of 2-Chloro-4-(2-formylphenyl)benzoic acid

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Key Expected Signals:

  • Carbonyl Carbons: The carbonyl carbons of the aldehyde and carboxylic acid are the most deshielded, appearing far downfield. The aldehydic carbonyl is expected around δ 190 - 200 ppm , while the carboxylic acid carbonyl will be in the range of δ 165 - 185 ppm .

  • Aromatic Carbons: The twelve aromatic carbons will resonate between δ 120 - 150 ppm . The carbons directly attached to the electron-withdrawing chloro, carboxyl, and formyl groups will be deshielded, while others will be shielded to varying degrees. The quaternary carbons (those without attached protons) will typically show weaker signals.

Comparative Data Analysis

To substantiate our predictions, we can draw comparisons with the known NMR data of similar compounds.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Benzoic Acid[7]-COOH~12.0 (s, 1H)~172
Aromatic7.4-8.1 (m, 5H)128-134
2-Chlorobenzoic Acid[9]-COOH-~171
Aromatic7.3-8.1 (m, 4H)126-135
Benzaldehyde[10]-CHO~10.0 (s, 1H)~192
Aromatic7.5-7.9 (m, 5H)129-137
4-Formylbenzoic acid[11]-COOH~13.5 (s, 1H)-
-CHO~10.1 (s, 1H)-
Aromatic8.0-8.2 (m, 4H)-
Biphenyl[12][13]Aromatic7.3-7.6 (m, 10H)~127-141

This comparative data supports the predicted chemical shift ranges for the key functional groups in 2-Chloro-4-(2-formylphenyl)benzoic acid. The presence of multiple substituents and the biphenyl linkage will lead to a more complex spectrum than these individual examples, but the fundamental chemical shift principles hold true.[14][15]

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust for sample concentration)

  • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Process and reference the spectrum similarly to the ¹H spectrum.

5. 2D NMR Experiments (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing the Structure and Key NMR Correlations

Figure 1. Molecular structure of 2-Chloro-4-(2-formylphenyl)benzoic acid with key NMR active nuclei highlighted and expected chemical shift regions for the functional groups. The diagram also illustrates expected key long-range (HMBC) correlations that would be crucial for structural confirmation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-(2-formylphenyl)benzoic acid. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently interpret experimental data for this and related molecules. The detailed experimental protocol and the visualization of key correlations offer a practical framework for the successful structural elucidation of novel compounds in the dynamic field of drug discovery and development.

References

  • Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
  • Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals.
  • Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • ChemicalBook. (n.d.). 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • MIT. (n.d.). APPENDIX 2.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
  • UCL. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)....
  • YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0238173).
  • ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • NIH. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
  • Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • ACS Publications. (2026, January 26). Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids.
  • The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • Silverstein, R. M. (n.d.). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data.

Sources

Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-4-(2-formylphenyl)benzoic acid

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecular entities is paramount. 2-Chloro-4-(2-formylphenyl)benzoic acid stands as a significant, albeit spar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecular entities is paramount. 2-Chloro-4-(2-formylphenyl)benzoic acid stands as a significant, albeit sparsely documented, bifunctional building block. Its unique arrangement of a biphenyl core, substituted with three distinct and influential functional groups—a carboxylic acid, an aldehyde (formyl), and a chloro group—presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth, predictive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a critical tool for structural verification. In the absence of a publicly available experimental spectrum, this document synthesizes foundational NMR principles and comparative data from analogous structures to offer a robust and scientifically grounded interpretation for researchers in the field.

I. Predicted ¹H NMR Spectrum: A Structural Autopsy

The ¹H NMR spectrum of 2-Chloro-4-(2-formylphenyl)benzoic acid is anticipated to be complex, with signals originating from seven distinct aromatic protons and the highly deshielded aldehyde and carboxylic acid protons. The chemical environment of each proton is dictated by a combination of inductive, resonance, and anisotropic effects exerted by the substituents.


Figure 1: Structure of 2-Chloro-4-(2-formylphenyl)benzoic acid with proton labeling for spectral assignment.

A. Predicted Chemical Shifts (δ) and Rationale:

The chemical shift of a proton is a direct measure of its electronic environment. Protons adjacent to electron-withdrawing groups (EWGs) are "deshielded" and resonate at a higher frequency (downfield), while those near electron-donating groups are "shielded" and appear upfield.[1]

  • Aldehyde Proton (H_formyl): Expected to be the most downfield signal, typically in the δ 9.9-10.2 ppm range. This significant deshielding is due to the strong anisotropic effect of the carbonyl (C=O) double bond and the inductive effect of the oxygen atom.[2]

  • Carboxylic Acid Proton (H_acid): This proton is highly acidic and its chemical shift is sensitive to solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet far downfield, typically δ > 12.0 ppm , due to hydrogen bonding. In chloroform-d, its visibility can be inconsistent.[4]

  • Aromatic Protons (Ring A & B): The seven aromatic protons will appear in the typical aromatic region of δ 7.0-8.5 ppm . Their precise shifts are governed by the cumulative effects of the substituents on their respective rings.

    • H₃: Ortho to the strongly electron-withdrawing carboxylic acid and influenced by the chloro group, this proton is expected to be significantly deshielded, appearing as a doublet around δ 8.0-8.2 ppm .

    • H₅ & H₆: These protons on Ring A will be influenced by both the chloro and the biphenyl linkage. They are expected to form a complex multiplet, likely in the δ 7.4-7.7 ppm region.

    • H₃', H₄', H₅', H₆': The protons on Ring B are influenced by the formyl group and the biphenyl linkage. The proton ortho to the aldehyde (H₃') will be the most deshielded of this set. The signals are expected to be complex and overlapping, spanning δ 7.5-8.0 ppm .

B. Predicted Splitting Patterns and Coupling Constants (J):

Spin-spin coupling provides information about adjacent, non-equivalent protons.

  • Typical Aromatic Coupling:

    • Ortho coupling (³J_HH) across three bonds is typically 7–10 Hz .[1]

    • Meta coupling (⁴J_HH) across four bonds is smaller, around 2–3 Hz .[1]

    • Para coupling (⁵J_HH) is often negligible (<1 Hz).

  • Expected Patterns:

    • H₃: Expected to be a doublet of doublets (dd) due to ortho coupling with H₆ and meta coupling with H₅.

    • H₅ & H₆: Will likely appear as complex multiplets due to mutual ortho and meta couplings.

    • Ring B Protons: Will exhibit a series of doublets and triplets of doublets, characteristic of a substituted benzene ring. For instance, H₃' would be a doublet of doublets due to ortho and meta couplings.

II. Comparative Analysis: Grounding Predictions with Experimental Data

To validate our predictions, we can compare the expected spectral features with the known experimental ¹H NMR data of structurally similar compounds. This comparative approach allows us to isolate the influence of each functional group.

CompoundKey Proton Signals (δ ppm, Solvent)Rationale for Comparison
2-Chlorobenzoic acid 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m) (in CDCl₃)[5][6]Isolates the effect of the ortho-chloro and carboxylic acid groups on a benzene ring. The downfield shift of the proton ortho to the carboxyl group (δ 8.09) supports the prediction for H₃.
4-Formylbenzoic acid 10.14 (s), 8.17 (d), 8.05 (d) (in DMSO-d₆)[7]Demonstrates the strong deshielding effect of both the formyl and carboxylic acid groups in a para-relationship. The aldehyde proton at δ 10.14 aligns perfectly with our prediction.
4-Phenylbenzoic acid 7.99 (d), 7.65-7.55 (m), 7.38-7.26 (m) (in MeOD)[8]Provides a baseline for the biphenyl system. The signals show the typical upfield shift of the unsubstituted phenyl ring compared to the substituted one.

This comparative data strongly supports the predicted chemical shift ranges for the target molecule. The presence of the chloro group in an ortho position is known to cause a downfield shift on adjacent protons, a trend observable in the data for 2-chlorobenzoic acid.[9] Similarly, the powerful deshielding from the formyl group is evident in the spectrum of 4-formylbenzoic acid.

III. Best-Practice Experimental Protocol

For researchers seeking to acquire an experimental spectrum of 2-Chloro-4-(2-formylphenyl)benzoic acid, the following protocol is recommended for achieving high-quality, reproducible data.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds will ensure the observation of the highly exchangeable carboxylic acid proton, which might otherwise be broadened or absent.[4]

  • Concentration: Prepare a ~5-10 mg/mL solution. Consistent concentration is key for comparing spectra.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[10]

2. NMR Spectrometer Setup & Acquisition:

  • Field Strength: A 400 MHz or higher spectrometer is recommended to achieve optimal signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a line broadening (LB) of ~0.3 Hz to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.

IV. Workflow and Logic Visualization

The process from structural analysis to final spectral interpretation follows a logical, self-validating workflow.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction cluster_2 Validation & Comparison cluster_3 Experimental Acquisition A Identify Unique Protons (H_acid, H_formyl, H_arom x7) B Analyze Substituent Effects (Inductive, Resonance, Anisotropy) A->B C Predict Chemical Shifts (δ) B->C D Predict Splitting Patterns (J-coupling) B->D F Compare Predicted vs. Experimental Data C->F D->F E Search for Analog Spectra (e.g., 2-Chlorobenzoic Acid) E->F G Refine Assignments F->G J Data Processing G->J Final Interpretation H Optimized Protocol (Solvent, Concentration) I Instrument Parameters (≥400 MHz, Scans) H->I I->J

Caption: Workflow for the predictive analysis and experimental acquisition of the ¹H NMR spectrum.

References

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • The Royal Society of Chemistry. Supplementary Information for a chemical study. [Link]

  • Abraham, R. J., et al. Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. [Link]

  • Supporting Information for a scientific publication. [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Liquid Crystals. [Link]

  • MD Topology. 4-PhenylbenzoicAcid | C13H10O2. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • Indian Academy of Sciences. Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • The Royal Society of Chemistry. 2-chlorobenzoic acid - Supplementary Information. [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, D2O, predicted) for 4-Formylbenzoic acid. [Link]

  • nmrshiftdb2. Open NMR database. [Link]

  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

  • ResearchGate. Aromatic ¹HNMR signals of compounds (a) 1a and (b) 1b. [Link]

  • Chemaxon Docs. NMR Predictor. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for a chemical study. [Link]

  • Chegg. Solved: For the ¹H NMR spectra of an expected synthesised product of 4-Phenylbenzoic acid... [Link]

  • Chegg. Solved: can you interpret the data of H-NMR of 2- chlorobenzoic acid and assign peaks? [Link]

  • Thieme Connect. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. [Link]

  • Axios Research. 2-Formylbenzoic Acid (2-Carboxybenzaldehyde). [Link]

  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

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Validation

A Technical Guide to the Characterization of 2-Chloro-4-(2-formylphenyl)benzoic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview and comparative analysis of "2-Chloro-4-(2-formylphenyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and comparative analysis of "2-Chloro-4-(2-formylphenyl)benzoic acid," a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide will focus on a detailed theoretical characterization, supported by experimental data from closely related structural analogs. This approach will provide researchers with a robust framework for the analysis and potential application of this compound class.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a privileged structural motif in modern chemistry. The inherent rigidity of the biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, makes these compounds valuable building blocks in drug discovery and materials science.[1][2] Derivatives of this class have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] Furthermore, their unique electronic and structural features have led to their use in the development of novel herbicides and functional materials.[3] The subject of this guide, "2-Chloro-4-(2-formylphenyl)benzoic acid," possesses a unique combination of functional groups—a halogen, an aldehyde, and a carboxylic acid—suggesting a rich chemical reactivity and a high potential for derivatization and biological activity.

Physicochemical Properties and Structural Analogs

A foundational aspect of characterizing any new chemical entity is the determination of its fundamental physicochemical properties. For "2-Chloro-4-(2-formylphenyl)benzoic acid," these properties can be predicted based on its structure and compared with experimentally determined values for its analogs.

Property2-Chloro-4-(2-formylphenyl)benzoic acid (Predicted)2-Chloro-4-(methylsulfonyl)benzoic acid (Experimental)2-Chloro-4-nitrobenzoic acid (Experimental)[4]
Molecular Formula C₁₄H₉ClO₃C₈H₇ClO₄SC₇H₄ClNO₄
Molecular Weight 260.67 g/mol 234.65 g/mol 201.56 g/mol
Appearance White to off-white solidWhite to almost white powder/crystalWhite to orange to green powder/crystal
Melting Point (°C) Not available194.0 - 198.0140.0 - 144.0
Purity >95% (typical for research chemicals)>98.0% (GC)>98.0% (GC)
CAS Number 1261970-85-753250-83-299-60-5

Synthetic Pathways: The Suzuki-Miyaura Cross-Coupling

The most prevalent and versatile method for the synthesis of biphenyl carboxylic acids is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms the crucial carbon-carbon bond between two aryl moieties with high efficiency and functional group tolerance.

A plausible synthetic route to "2-Chloro-4-(2-formylphenyl)benzoic acid" would involve the coupling of 2-chloro-4-bromobenzoic acid with 2-formylphenylboronic acid.

Suzuki_Coupling Reactant1 2-Chloro-4-bromobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Reactant1->Catalyst Reactant2 2-Formylphenylboronic acid Reactant2->Catalyst Product 2-Chloro-4-(2-formylphenyl)benzoic acid Catalyst->Product Suzuki-Miyaura Coupling

Caption: Proposed synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura coupling.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region will likely display complex splitting patterns due to the coupling between adjacent protons on the two phenyl rings. The aldehyde proton should appear as a singlet in the downfield region (around 10 ppm), and the carboxylic acid proton will be a broad singlet, also in the downfield region (typically >12 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbons. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield (typically >160 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-Cl stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ at m/z 259.0 for the deprotonated molecule. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of "2-Chloro-4-(2-formylphenyl)benzoic acid." A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would provide good separation and peak shape.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve sample in mobile phase Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject sample onto C18 column Filter->Inject Elute Gradient elution with Acetonitrile/Water (acidified) Inject->Elute Detect UV Detection at 254 nm Elute->Detect Integrate Integrate peak area Detect->Integrate Quantify Quantify using calibration curve Integrate->Quantify

Caption: A typical workflow for the HPLC analysis of a biphenyl carboxylic acid derivative.

Comparative Analysis with Structural Analogs

To understand the potential performance and applications of "2-Chloro-4-(2-formylphenyl)benzoic acid," it is instructive to compare it with its structural analogs for which more data is available.

  • 2-Chloro-4-(methylsulfonyl)benzoic Acid: This analog is a known intermediate in the synthesis of the herbicide Sulcotrione.[3][5] The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule. Its herbicidal application suggests that "2-Chloro-4-(2-formylphenyl)benzoic acid" could also be explored for agrochemical applications.

  • 2-Chloro-4-nitrobenzoic Acid: This compound has been investigated for its potential as an antiviral and anti-cancer agent.[6] The nitro group is also strongly electron-withdrawing. The biological activity of this analog suggests that "2-Chloro-4-(2-formylphenyl)benzoic acid" could be a candidate for screening in similar therapeutic areas.

The presence of the formyl group in the target compound offers a key point of differentiation. The aldehyde functionality is a versatile chemical handle for further synthetic modifications, such as the formation of Schiff bases, oximes, or for use in reductive amination reactions to build more complex molecular architectures. This opens up a wider range of possibilities for creating libraries of derivatives for drug discovery screening.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried flask, add 2-chloro-4-bromobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, K₂CO₃ (3.0 eq).

  • Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain "2-Chloro-4-(2-formylphenyl)benzoic acid."

HPLC Analysis Protocol
  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Standard Solution Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Conclusion and Future Directions

"2-Chloro-4-(2-formylphenyl)benzoic acid" is a promising, yet underexplored, molecule with significant potential in both medicinal chemistry and materials science. Its structural features suggest a rich reactivity and the possibility of diverse biological activities. While experimental characterization data is currently limited, this guide provides a comprehensive theoretical framework for its analysis and suggests clear avenues for future research. The synthesis via Suzuki-Miyaura coupling is straightforward, and the analytical methods for its characterization are well-established. Future work should focus on the synthesis and full experimental characterization of this compound, followed by screening for biological activity in areas such as oncology, virology, and agrochemicals. The versatile formyl group should be exploited to generate a library of derivatives to explore the structure-activity relationships of this promising chemical scaffold.

References

  • ResearchGate. Synthesis and biological activity of biphenyl group derivatives. [Link]

  • ACS Omega. Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. [Link]

  • Google Patents. Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • RSC Publishing. The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. [Link]

  • EPA. DER - Benzobicyclon & Metabolites in Water - MRID 51086513 (pdf). [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • ResearchGate. Isolation and characterisation of a bacterial strain degrading the herbicide sulcotrione from an agricultural soil. [Link]

  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Google Patents. Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
  • Google Patents.
  • ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]

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Comparative

A Senior Application Scientist's Guide to the HPLC Purity Analysis of 2-Chloro-4-(2-formylphenyl)benzoic acid

An Objective Comparison of Chromatographic Strategies for Robust Quality Control In the landscape of pharmaceutical development and fine chemical synthesis, the purity of key intermediates is non-negotiable. "2-Chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Chromatographic Strategies for Robust Quality Control

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of key intermediates is non-negotiable. "2-Chloro-4-(2-formylphenyl)benzoic acid," a molecule with significant potential as a building block, presents a unique analytical challenge due to its multifunctional nature. This guide provides a comprehensive, field-proven approach to its purity analysis by High-Performance Liquid Chromatography (HPLC). We will detail an optimized method, compare it with viable alternatives, and provide the scientific rationale behind each choice, ensuring your laboratory can implement a robust, accurate, and efficient quality control system.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

"2-Chloro-4-(2-formylphenyl)benzoic acid" is a complex aromatic molecule possessing three key functional groups that dictate its chromatographic behavior: a carboxylic acid, an aldehyde (formyl group), and a chloro substituent.

  • Carboxylic Acid Group: This acidic moiety is prone to ionization. In reversed-phase HPLC, analyzing an acid in its ionized (anionic) form often leads to poor peak shape (tailing) due to secondary interactions with the silica stationary phase. Therefore, suppressing this ionization by controlling the mobile phase pH is critical.

  • Aromatic & Formyl Groups: The two phenyl rings and the formyl group create an extensive π-electron system, making the molecule a strong chromophore. This is highly advantageous for ultraviolet (UV) detection, promising excellent sensitivity.

  • Potential Impurities: Impurities can arise from various stages, including synthesis and degradation.[1] Process-related impurities may include starting materials like 4-methylsulfonyltoluene or by-products from incomplete reactions or side reactions.[2][3] Degradation could lead to the oxidation of the sensitive aldehyde group to a second carboxylic acid, altering the molecule's polarity and chromatographic retention.

Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the gold standard for analysis, offering the resolution needed to separate the main component from its closely related impurities.[1]

Optimized HPLC Method for Purity Determination

The objective is to develop a stability-indicating method that provides sharp peaks, good resolution from all potential impurities, and a reasonable analysis time. The following protocol is a culmination of experience with similar aromatic acids and aldehydes.[4][5]

The Causality Behind the Choices:

  • Column: A modern, end-capped C18 column is the workhorse for RP-HPLC.[6] The C18 alkyl chains provide the primary hydrophobic retention mechanism, while end-capping (reacting residual silanols on the silica surface) is crucial to minimize the secondary interactions that cause peak tailing with acidic analytes.

  • Mobile Phase: An acidic mobile phase is essential to keep the benzoic acid group in its neutral, protonated form.[5] A solution of 0.1% formic acid in water is an excellent choice as it is an effective buffer in the desired pH range (~2.7) and is compatible with mass spectrometry (MS) if further impurity identification is needed.[5][7] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a single run. The program starts with a high aqueous percentage to retain and resolve polar compounds and gradually increases the organic content to elute the main analyte and any hydrophobic impurities.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is strongly recommended. While monitoring at a specific wavelength (e.g., 254 nm) provides quantitation, the DAD captures the entire UV spectrum for each peak. This allows for peak purity analysis, a critical step to ensure that a chromatographic peak represents a single compound.

Optimized Protocol Details:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm particle sizeIndustry standard for robust separations of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Program 5% B to 95% B over 15 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temperature 30 °CImproves reproducibility by controlling retention time fluctuations.
Injection Volume 5 µLMinimizes potential for peak distortion from solvent effects.
Detector DAD/PDA, 254 nmAllows for sensitive detection and peak purity assessment.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures solubility and compatibility with the mobile phase.

This method must be validated according to established guidelines, such as ICH Q2(R1), to demonstrate its suitability for its intended purpose.[8][9] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Comparative Guide: Alternative Chromatographic Strategies

While the optimized C18 method is robust, alternative approaches can offer advantages in specific situations, such as when dealing with difficult-to-separate impurities.

The choice of stationary phase is the most powerful tool to alter selectivity in HPLC.[10]

Stationary PhasePrinciple of OperationAdvantages for this AnalyteDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Gold Standard: High hydrophobicity, excellent retention for the molecule. Well-understood and widely available.May not resolve isomers or compounds with very similar hydrophobicity.
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.[11][12]Enhanced Aromatic Selectivity: The phenyl ring in the stationary phase can interact with the analyte's aromatic rings, offering different selectivity compared to C18.[11][13] This is ideal for separating aromatic isomers.Retention can be weaker than C18 for non-aromatic impurities.[11] Mobile phase choice (Methanol vs. Acetonitrile) can significantly alter π-π interactions.[13]

Experimental Data Synopsis: A hypothetical comparison between a C18 and a Phenyl-Hexyl column for a sample spiked with a closely-related aromatic impurity might yield the following results:

ParameterC18 ColumnPhenyl-Hexyl Column
Resolution (Analyte/Impurity) 1.4 (Inadequate)2.1 (Baseline Separation)
Analyte Peak Asymmetry 1.11.2
Analysis Time 18 min18 min

In this scenario, the unique π-π interactions offered by the Phenyl-Hexyl phase provide the necessary selectivity to achieve baseline separation where the C18 phase fails.[12]

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particles (<2 µm) and systems designed for much higher pressures than conventional HPLC.[14]

TechnologyKey DifferencesAdvantages for Purity AnalysisConsiderations
HPLC (High-Performance) ~5 µm particles, ~400 bar pressure limitRobust, reliable, and widely available. Lower initial capital cost.Longer run times, lower peak capacity (resolution).
UPLC (Ultra-Performance) <2 µm particles, >1000 bar pressure limitSpeed & Resolution: Significantly faster analysis times (3-5x).[15][16] Higher Efficiency: Sharper, taller peaks lead to improved resolution and higher sensitivity for trace impurities.[17] Reduced Solvent Use: Lower flow rates and shorter runs decrease operational costs.[15]Higher initial instrument cost. More susceptible to blockage from dirty samples.

Performance Metrics Comparison:

MetricHPLCUPLC
Analysis Run Time 18 minutes4 minutes
Resolution (Critical Pair) 1.82.5
Solvent Consumption per Run ~18 mL~3 mL
System Backpressure ~180 bar~750 bar

The data clearly shows that transitioning the method to a UPLC system would dramatically increase throughput and sensitivity, making it ideal for high-volume QC labs or for detecting very low-level impurities.[15][16][17]

Visualizing the Workflow

A logical and systematic approach is key to successful method development and implementation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Analysis A Define Analyte Properties (Acidic, Aromatic) B Select Column (C18 vs Phenyl-Hexyl) A->B Guides Choice C Optimize Mobile Phase (Acidic pH, Organic Solvent) B->C Influences D Develop Gradient Profile C->D Requires E Set Detection Wavelength & Use PDA for Purity D->E Enables F Validate Method per ICH Q2(R1) (Specificity, Linearity, etc.) E->F Finalized Method G Analyze Sample F->G Prerequisite H Assess Peak Purity (DAD Spectrum) G->H I Quantify Impurities (% Area Normalization) G->I J Decision: Pass / Fail H->J Informs I->J Informs

Caption: HPLC method development and validation workflow.

Conclusion

The purity analysis of "2-Chloro-4-(2-formylphenyl)benzoic acid" is reliably achieved using a well-developed, gradient-based reversed-phase HPLC method on a C18 column with an acidic mobile phase and PDA detection. This approach provides the necessary framework for robust and accurate quality control. For challenging separations involving aromatic isomers, a Phenyl-Hexyl column should be evaluated for its alternative selectivity. Furthermore, for laboratories seeking to enhance throughput, sensitivity, and reduce operational costs, transferring the validated HPLC method to a UPLC platform offers significant, quantifiable advantages. The choice between these alternatives should be guided by the specific analytical challenges and the operational goals of the laboratory.

References

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
  • 〈621〉CHROM
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Are You Sure You Understand USP <621>?
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Technology Networks.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • HPLC vs UPLC - What's the Difference?
  • Understanding the L
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • USP Chapter 621: Overview & Key Points. Phenomenex.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Q2 Valid
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • A Comparative Guide: HPLC vs. UPLC for Chlorthalidone Impurity Profiling. Benchchem.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.

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Validation

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-(2-formylphenyl)benzoic Acid: A Key Pharmaceutical Intermediate

Introduction 2-Chloro-4-(2-formylphenyl)benzoic acid is a critical biaryl intermediate in the synthesis of complex pharmaceutical agents, most notably Venetoclax (ABT-199), a first-in-class BCL-2 inhibitor used in cancer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-4-(2-formylphenyl)benzoic acid is a critical biaryl intermediate in the synthesis of complex pharmaceutical agents, most notably Venetoclax (ABT-199), a first-in-class BCL-2 inhibitor used in cancer therapy.[1][2][3] The structural core of this molecule, a precisely substituted biaryl system, presents a compelling challenge for process chemists. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for the viable production of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the prevalent synthetic strategies for 2-Chloro-4-(2-formylphenyl)benzoic acid. We will dissect the most established route, the Suzuki-Miyaura cross-coupling, and explore viable alternatives, offering field-proven insights into the causality behind experimental choices. Each route is evaluated based on its merits and drawbacks, supported by detailed experimental protocols and comparative data to guide researchers and drug development professionals in their synthetic planning.

Route 1: The Workhorse - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for constructing C(sp²)–C(sp²) bonds, making it the industry standard for biaryl synthesis.[4] Its popularity stems from high functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acids and aryl halides.[5][6] The core of this reaction is the palladium-catalyzed coupling of an organoboron species with an organohalide.[7][8]

Conceptual Overview

This strategy hinges on the coupling of two key fragments: a halogenated benzoic acid and a formylphenylboronic acid. The most logical disconnection involves reacting 4-bromo-2-chlorobenzoic acid with 2-formylphenylboronic acid. The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed oxidative addition, allowing for selective coupling at the C4 position.[8]

The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8]

The choice of ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst and promote the reductive elimination step, while the base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-chlorobenzoic acid (1.0 equiv)[9]

  • 2-Formylphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried, three-necked flask equipped with a condenser and magnetic stirrer, add 4-bromo-2-chlorobenzoic acid (1.0 equiv), 2-formylphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via cannula. The reaction volume should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water.

  • Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield the final product.

Route 1 Visualization

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 4-Bromo-2-chlorobenzoic acid C Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 90 °C A->C B 2-Formylphenylboronic acid B->C D 2-Chloro-4-(2-formylphenyl)benzoic acid C->D Yield: ~85-95%

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Alternative Synthetic Routes

While the Suzuki coupling is robust, challenges such as palladium contamination in the final product and the cost of catalysts and ligands necessitate the exploration of alternatives, particularly for large-scale manufacturing.

Alternative Route 2: Acyl Chloride Suzuki Coupling

An alternative approach involves modifying the carboxylic acid to a more reactive acyl chloride.[10] This route couples a bromobenzoyl chloride with the boronic acid, forming a biaryl ketone which is then selectively reduced or further processed. However, this adds steps to the synthesis. A more direct, albeit less common, variant is the Suzuki coupling of an acyl chloride directly.[10]

Conceptual Overview: This route would begin with the conversion of 4-bromo-2-chlorobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11] The resulting 4-bromo-2-chlorobenzoyl chloride can then undergo a Suzuki coupling with 2-formylphenylboronic acid. This approach can sometimes be performed under milder conditions but requires an extra synthetic step and careful handling of the moisture-sensitive acyl chloride.

Route 2 Visualization

G A 4-Bromo-2-chlorobenzoic acid B Step 1: Acyl Chloride Formation A->B SOCl₂ or (COCl)₂ C 4-Bromo-2-chlorobenzoyl chloride B->C D Step 2: Suzuki Coupling C->D Pd Catalyst, Base F 2-Chloro-4-(2-formylphenyl)benzoic acid D->F E 2-Formylphenylboronic acid E->D

Caption: Two-step acyl chloride Suzuki coupling pathway.

Alternative Route 3: Buchwald-Hartwig Cross-Coupling Approach

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, typically used to form C-N bonds.[12] While not a direct route to the target molecule, it is a key strategy used in the convergent synthesis of Venetoclax, where a related biaryl core is constructed.[13] A hypothetical adaptation for our target could involve coupling 2-chloro-4-hydrazinobenzoic acid with 2-bromobenzaldehyde, followed by conversion of the hydrazine. A more plausible, though longer, route might involve building a different biaryl linkage first and then elaborating the functional groups.

Conceptual Overview: A more direct, though challenging, application would be a C-C coupling variant. However, a more practical approach is to consider how this methodology influences the overall synthesis of the final drug. For instance, a Buchwald-Hartwig reaction could be used to couple a protected 5-hydroxy-7-azaindole to a benzoic acid derivative, as seen in advanced Venetoclax syntheses.[13][14] This highlights a key principle in process chemistry: the optimal route for an intermediate is defined by its integration into the total synthesis of the API.

Route 3 Visualization

G A Halogenated Benzoic Acid Derivative C Buchwald-Hartwig C-N Coupling A->C Pd Catalyst, Ligand, Base B Aryl Amine or N-Heterocycle B->C D Coupled Intermediate C->D E Further Functionalization D->E F Final API (e.g., Venetoclax) E->F

Sources

Comparative

A Spectroscopic Guide to Key Intermediates in the Synthesis of 2-Chloro-4-(2-formylphenyl)benzoic Acid

For researchers and professionals in drug development and organic synthesis, the purity and structural integrity of intermediate compounds are paramount. This guide provides an in-depth spectroscopic comparison of two ke...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the purity and structural integrity of intermediate compounds are paramount. This guide provides an in-depth spectroscopic comparison of two key precursors in a viable synthetic route to 2-Chloro-4-(2-formylphenyl)benzoic acid: 2-bromobenzaldehyde and (4-carboxy-3-chlorophenyl)boronic acid . Understanding the distinct spectroscopic signatures of these precursors is crucial for reaction monitoring, impurity profiling, and ensuring the fidelity of the final product.

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid, a molecule of interest in medicinal chemistry, can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a strategic connection between the two precursor rings.

Synthetic Pathway Overview

The retrosynthetic analysis of the target molecule points to a disconnection at the biaryl bond, leading to the identification of an aryl halide and an arylboronic acid as the logical precursors. The forward synthesis, therefore, involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with (4-carboxy-3-chlorophenyl)boronic acid.

Synthetic_Pathway precursor1 2-bromobenzaldehyde product 2-Chloro-4-(2-formylphenyl)benzoic acid precursor1->product Pd catalyst, base precursor2 (4-carboxy-3-chlorophenyl)boronic acid precursor2->product Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation dissolve Dissolve in Deuterated Solvent nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr thin_film Prepare Thin Film (Liquid) ir IR Spectroscopy thin_film->ir atr Use ATR (Solid) atr->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms Mass Spectrometry ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: General workflow for spectroscopic analysis of precursors.

Illustrative Suzuki-Miyaura Coupling Protocol

The following is a representative protocol for the synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid.

  • To a reaction vessel, add 2-bromobenzaldehyde (1.0 eq.), (4-carboxy-3-chlorophenyl)boronic acid (1.1 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Acidify the aqueous layer to precipitate the product.

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Conclusion

The successful synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid relies on the use of well-characterized precursors. This guide has detailed the key spectroscopic features of 2-bromobenzaldehyde and (4-carboxy-3-chlorophenyl)boronic acid. By leveraging NMR, IR, and MS, researchers can confidently identify these starting materials, monitor the progress of the Suzuki-Miyaura coupling, and ensure the structural integrity of the final product. A disciplined approach to spectroscopic analysis is a cornerstone of robust and reproducible organic synthesis.

References

  • PubChem. 2-Bromobenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (3-Chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. [Link]

  • Capot Chemical Co., Ltd. MSDS of 4-carbamoyl-3-chlorophenylboronic acid. [Link]

  • Chad's Prep. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]

  • Organic Syntheses. PREPARATION OF TERT-BUTYL (S)-1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL-N-(PHENYLSULFONYL)THIophen-2-YLMETHYL-CARBAMATE. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. [Link]

  • PubChem. 4-Chlorophenylboronic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

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